1-(Piperidin-2-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-piperidin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKZOSFNVMLJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339765 | |
| Record name | 2-Acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97073-22-8 | |
| Record name | 2-Acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-(Piperidin-2-yl)ethanone: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, an important intermediate in organic synthesis and a precursor for various pharmaceuticals and agrochemicals.[1]
Chemical Identity and Structure
This compound, also known as 2-Acetylpiperidine, is an organic compound featuring a piperidine ring substituted at the 2-position with an ethanone group.[1][2] The presence of a secondary amine in the piperidine ring and a ketone functional group dictates its chemical reactivity and physical properties.
IUPAC Name: this compound CAS Number: 97073-22-8[1] Synonyms: 2-Acetylpiperidine, 1-(2-Piperidinyl)ethanone[1][2]
Chemical Structure
Caption: 2D structure of this compound.
Physicochemical Properties
This compound is a colorless liquid characterized by a pungent odor.[1] It is soluble in a variety of organic solvents, including alcohols and ethers, but demonstrates insolubility in water.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molar Mass | 127.18 g/mol | [1] |
| Melting Point | ~ -30 °C | [1] |
| Boiling Point | 198 °C / 201.6 °C at 760 mmHg | [1] |
| Density | 0.95 g/cm³ | [1] |
| pKa (Predicted) | 8.33 ± 0.10 | [2] |
| Flash Point | 86.1 °C | [1] |
| Vapor Pressure | 0.305 mmHg at 25 °C | [1] |
| Refractive Index | 1.445 | [1] |
| Storage Condition | 2-8 °C | [1][2] |
Experimental Protocols
Synthesis
A general method for the preparation of this compound involves the reaction of styrene with piperidine under basic conditions.[1] The reaction is typically conducted in a suitable solvent and requires heating for a period to drive the reaction to completion.[1]
Detailed Protocol:
-
Reactants: Styrene, Piperidine
-
Conditions: Basic
-
Solvent: A suitable organic solvent
-
Procedure: The reactants are combined in the solvent and heated for a specified duration.[1] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified.
Caption: Synthesis and purification workflow for this compound.
Analytical Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the C=O stretch of the ketone and the N-H stretch of the secondary amine.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.
Applications in Research and Development
This compound serves as a crucial building block in organic synthesis.[1] Its bifunctional nature, containing both a nucleophilic secondary amine and an electrophilic ketone, allows for a wide range of chemical transformations. It is a valuable precursor in the synthesis of various target molecules, including certain drugs and pesticides.[1]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It can be harmful if inhaled, ingested, or comes into contact with the skin.[1] When handling this compound, it is recommended to use personal protective equipment, including chemical safety goggles, gloves, and a lab coat.[1] All work should be conducted in a well-ventilated area, such as a fume hood, to minimize exposure.[1] In case of a spill, appropriate measures should be taken for containment and cleanup.[1]
References
2-Acetylpiperidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Acetylpiperidine, a heterocyclic compound with significant potential in synthetic chemistry and various industrial applications. This document consolidates key chemical data, explores its formation, and discusses the broader context of the biological activities of piperidine derivatives.
Core Chemical Data
The fundamental chemical properties of 2-Acetylpiperidine are summarized below.
| Property | Value | Reference |
| CAS Number | 97073-22-8 | [1] |
| Molecular Formula | C₇H₁₃NO | [1] |
| Molecular Weight | 127.1842 g/mol | [1] |
| IUPAC Name | 1-(piperidin-2-yl)ethan-1-one |
Synthesis and Formation
2-Acetylpiperidine is notably formed as a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. Specifically, it has been identified as a product from the reaction of L-proline with reducing sugars.
Experimental Protocol: Formation via Maillard Reaction
While a detailed, standardized laboratory synthesis protocol for 2-Acetylpiperidine is not widely available in the public domain, its formation can be achieved by simulating the conditions of the Maillard reaction. The following is a generalized protocol based on the established understanding of this reaction:
Objective: To generate 2-Acetylpiperidine through the Maillard reaction of L-proline and a reducing sugar (e.g., glucose).
Materials:
-
L-proline
-
D-glucose (or other reducing sugar)
-
Deionized water
-
Phosphate buffer (to control pH)
-
Reflux apparatus
-
Heating mantle
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Rotary evaporator
-
Gas chromatography-mass spectrometry (GC-MS) equipment for analysis
Methodology:
-
Reaction Mixture Preparation: Prepare an aqueous solution of L-proline and D-glucose in a phosphate buffer. The molar ratio of the reactants and the pH of the buffer can be varied to optimize the yield of the target compound.
-
Thermal Reaction: Transfer the solution to a round-bottom flask and set up a reflux apparatus. Heat the mixture using a heating mantle at a controlled temperature (typically above 100°C) for a specified period. The reaction time is a critical parameter and can range from several minutes to hours.
-
Extraction: After cooling the reaction mixture to room temperature, perform a liquid-liquid extraction using a suitable organic solvent to isolate the flavor compounds, including 2-Acetylpiperidine.
-
Concentration: Remove the solvent from the organic extract using a rotary evaporator to obtain a concentrated sample of the reaction products.
-
Analysis: Analyze the concentrated extract by GC-MS to identify and quantify the presence of 2-Acetylpiperidine.
Note: This is a generalized protocol. Optimization of parameters such as reactant concentrations, temperature, reaction time, and pH is necessary to maximize the yield of 2-Acetylpiperidine.
Applications and Biological Context
2-Acetylpiperidine serves as a versatile intermediate in synthetic chemistry.[2] Its structural motif is of interest in the development of novel pharmaceuticals, particularly in the fields of analgesics and anti-inflammatory drugs.[2] Furthermore, it is utilized in the flavor and fragrance industry to create specific aroma profiles.[2]
While specific quantitative biological data for 2-Acetylpiperidine is limited in publicly available literature, the broader class of piperidine derivatives exhibits a wide range of pharmacological activities.
| Biological Activity of Piperidine Derivatives | Examples of Therapeutic Areas |
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Antiviral | Virology |
| Anti-inflammatory | Immunology, Rheumatology |
It is important to note that the biological activity of a specific derivative is highly dependent on its substitution pattern. Further research is required to elucidate the specific biological profile of 2-Acetylpiperidine.
Logical Workflow: 2-Acetylpiperidine as a Synthetic Intermediate
The following diagram illustrates the role of 2-Acetylpiperidine as a key building block in the synthesis of more complex molecules.
Caption: Synthetic pathway and applications of 2-Acetylpiperidine.
Due to the limited specific information available in the public domain regarding detailed signaling pathways for 2-Acetylpiperidine, this diagram provides a conceptual workflow of its formation and subsequent use as a synthetic precursor.
References
Spectroscopic Characterization of 1-(Piperidin-2-yl)ethanone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Piperidin-2-yl)ethanone. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of predicted data, expected spectral characteristics based on analogous compounds, and general experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Structure and Properties
Chemical Name: this compound Synonyms: 2-Acetylpiperidine Molecular Formula: C₇H₁₃NO Molecular Weight: 127.18 g/mol CAS Number: 97073-22-8
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound. It is important to note that the NMR data presented is based on computational predictions and should be confirmed with experimental analysis.
Table 1: Predicted ¹³C NMR Spectral Data
| Atom No. | Predicted Chemical Shift (ppm) |
| C=O | ~209 |
| CH (Piperidine C2) | ~55 |
| CH₃ (Acetyl) | ~25 |
| CH₂ (Piperidine C6) | ~46 |
| CH₂ (Piperidine C3) | ~26 |
| CH₂ (Piperidine C5) | ~24 |
| CH₂ (Piperidine C4) | ~24 |
Note: Predicted using computational models. Actual experimental values may vary.
Table 2: Expected ¹H NMR Spectral Data
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| NH | Broad singlet | 1H | Chemical shift is concentration and solvent dependent. |
| CH (Piperidine C2) | ~3.0 - 3.5 | Multiplet | Coupled to protons on C3 and C6. |
| CH₃ (Acetyl) | ~2.1 | Singlet | 3H |
| CH₂ (Piperidine) | ~1.3 - 1.9 | Multiplets | 8H, complex overlapping signals from C3, C4, C5, and C6. |
Note: These are estimated values based on the analysis of similar piperidine-containing structures.
Table 3: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C=O Stretch (Ketone) | 1715 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Note: The carbonyl (C=O) stretch is a characteristic and strong absorption for ketones.[1]
Table 4: Expected Mass Spectrometry (MS) Data
| Ion | Expected m/z | Notes |
| [M]+• | 127 | Molecular Ion |
| [M-CH₃]+ | 112 | Loss of a methyl group. |
| [M-COCH₃]+ | 84 | Loss of the acetyl group. |
Note: A GC-MS spectrum for 1-(2-Piperidinyl)ethanone is available in spectral databases, which can be used for confirmation of the molecular weight and fragmentation pattern.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are broadly applicable to small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing (0 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This experiment typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Neat Liquid): If this compound is a liquid, a thin film can be prepared.
-
Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin, uniform film.
-
-
Sample Preparation (KBr Pellet): If the compound is a solid, a KBr pellet can be prepared.
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the prepared sample in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty spectrometer.
-
Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Saturated aliphatic ketones typically show a strong C=O stretching band around 1715 cm⁻¹.[1]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structure elucidation.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer. For LC-MS, the sample is separated by liquid chromatography before introduction into the ion source.
-
Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.
-
Mass Analysis: The resulting ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. Accurate mass measurements can be achieved by calibrating the instrument with a known reference compound.[2]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: Workflow for the spectroscopic analysis of organic compounds.
References
2-Acetylpiperidine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Acetylpiperidine, with a primary focus on its solubility and stability characteristics. Due to a lack of extensive publicly available quantitative data for this specific molecule, this document synthesizes information based on the properties of the parent heterocycle, piperidine, and provides detailed, generalized experimental protocols to enable researchers to determine precise quantitative data. This guide is intended to be a foundational resource for professionals in pharmaceutical research and development, aiding in formulation, analytical method development, and the overall handling of 2-Acetylpiperidine.
Introduction
2-Acetylpiperidine, a derivative of the piperidine heterocyclic ring system, is a compound of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. The addition of an acetyl group at the 2-position introduces a ketone functionality and a chiral center, which can significantly influence the molecule's physicochemical properties, including its solubility and stability. A thorough understanding of these parameters is critical for the successful development of any potential therapeutic agent.
This document outlines the fundamental physicochemical properties of 2-Acetylpiperidine, presents a qualitative solubility profile based on related structures, and provides robust, generalized experimental protocols for the quantitative determination of its solubility and stability.
Physicochemical Properties of 2-Acetylpiperidine
A summary of the basic physicochemical properties of 2-Acetylpiperidine is presented in Table 1. This data is essential for predicting its behavior in various experimental and formulation settings.
Table 1: Physicochemical Properties of 2-Acetylpiperidine
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [1][2][3] |
| Molecular Weight | 127.18 g/mol | [1][2][3] |
| CAS Number | 97073-22-8 | [1][2] |
| IUPAC Name | 1-(piperidin-2-yl)ethan-1-one | |
| Appearance | Predicted to be a liquid | |
| Predicted LogP | 0.8 (estimated) |
Solubility Profile
Piperidine is known to be miscible with water and highly soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform.[4] The presence of the acetyl group in 2-Acetylpiperidine is expected to increase its polarity compared to piperidine, potentially enhancing its solubility in polar solvents. However, the overall solubility will also be influenced by the crystalline structure of the solid form, if applicable.
Table 2: Predicted Qualitative Solubility of 2-Acetylpiperidine
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High to Miscible | The nitrogen atom and the carbonyl oxygen can act as hydrogen bond acceptors. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions are expected. |
| Non-Polar | Hexane, Toluene | Low to Moderate | The aliphatic piperidine ring provides some non-polar character. |
Stability Profile
The chemical stability of 2-Acetylpiperidine is a critical parameter for its storage, formulation, and in-vivo performance. While specific stability data is not available, potential degradation pathways can be predicted based on its chemical structure. The primary points of lability are likely the acetyl group and the amine functionality.
Potential Degradation Pathways:
-
Hydrolysis: The acetyl group could be susceptible to hydrolysis under acidic or basic conditions, yielding piperidine-2-carboxylic acid or its derivatives.
-
Oxidation: The secondary amine in the piperidine ring could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, could lead to degradation.[5]
A systematic stability testing program is essential to identify and quantify any degradation products.
Experimental Protocols
The following sections provide detailed, generalized experimental protocols for determining the equilibrium solubility and chemical stability of 2-Acetylpiperidine. These methods are based on standard pharmaceutical industry practices.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]
Methodology:
-
Preparation: Add an excess amount of 2-Acetylpiperidine to a series of vials.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffered solutions at various pH values, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for at least 2 hours to allow undissolved material to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.45 µm) into a clean vial to remove all undissolved particles.
-
Quantification: Accurately dilute the filtered saturate solution with an appropriate solvent and analyze the concentration of dissolved 2-Acetylpiperidine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
Workflow for Determining Equilibrium Solubility.
Stability Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[7] HPLC is the most common technique for this purpose.[8]
Methodology:
-
Method Development: Develop a robust HPLC method capable of resolving 2-Acetylpiperidine from potential impurities and degradation products. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient with a buffer) and UV detection is a common starting point.
-
Forced Degradation: Subject solutions of 2-Acetylpiperidine to various stress conditions to intentionally induce degradation.[7] This helps to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 N NaOH at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solution in a temperature-controlled oven (e.g., 60 °C).
-
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.[5]
-
-
Sample Analysis: At appropriate time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze them using the developed HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug peak in the stressed samples to ensure no co-eluting degradants.
References
- 1. 2-Acetylpiperidine [webbook.nist.gov]
- 2. 2-Acetylpiperidine [webbook.nist.gov]
- 3. 2-Acetylpiperidine [webbook.nist.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. kinampark.com [kinampark.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Potential Biological Activity of 1-(Piperidin-2-yl)ethanone Derivatives: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the biological activity of 1-(Piperidin-2-yl)ethanone derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview of the biological activities of structurally related 2-substituted and N-acylated piperidine analogs to offer valuable insights into the potential of this chemical scaffold.
Introduction
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Modifications to the piperidine core, including substitution at the 2-position and acylation of the ring nitrogen, have been shown to significantly influence the pharmacological profile of the resulting derivatives. This has led to the development of compounds with a wide range of therapeutic applications, including antimicrobial, anticancer, and central nervous system (CNS) activities.[3][4][5]
This technical guide explores the potential biological activities of this compound derivatives by examining the known activities of closely related analogs. The content herein summarizes key findings on their anticancer, antimicrobial, and CNS-related effects, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Anticancer Activity of Piperidine Derivatives
Numerous piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[6] The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and interaction with crucial cellular targets like DNA.[5][6]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of several 2-substituted and N-acyl piperidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Compound 1 | PC-3 | Prostate | 6.3 (GI50) | [3] |
| Compound 25 | PC-3 | Prostate | 6.4 (GI50) | [3] |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [6] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [6] | |
| Compound 17a | PC3 | Prostate | 0.81 | [6] |
| MGC803 | Gastric | 1.09 | [6] | |
| MCF-7 | Breast | 1.30 | [6] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [6] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [6] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [6] |
Experimental Protocols: Anticancer Activity Assessment
Cell Viability Assay (MTT or Sulforhodamine B)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Sulforhodamine B (SRB) Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye is then solubilized, and the absorbance is read at a specific wavelength (e.g., 510 nm).[3]
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 or GI50 values are determined from the dose-response curves.
Signaling Pathway Visualization
The induction of apoptosis is a common mechanism of action for many anticancer compounds. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptotic pathways.
Caption: Simplified overview of the intrinsic and extrinsic apoptotic pathways.
Antimicrobial Activity of Piperidine Derivatives
Piperidine derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[7][8] The structural modifications on the piperidine ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Quantitative Antimicrobial Activity Data
The following table presents the antimicrobial activity of selected piperidine derivatives, including zones of inhibition and minimum inhibitory concentrations (MIC).
| Derivative | Microorganism | Activity (Zone of Inhibition, mm) | MIC (µg/mL) | Reference |
| Compound 6 | Staphylococcus aureus | 18 | 125 | [7] |
| Escherichia coli | 15 | 250 | [7] | |
| Pseudomonas aeruginosa | 16 | 250 | [7] | |
| Compound 2 | Staphylococcus aureus | 15 | - | [8] |
| Escherichia coli | 12 | - | [8] | |
| 1-(quinolin-3-yl) pyrrolidin-2-ol (P7) | Escherichia coli | 28 ± 0.14 | - | |
| Klebsiella pneumoniae | 23 ± 0.14 | - |
Experimental Protocols: Antimicrobial Activity Assessment
Agar Disc Diffusion Method
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: The microbial inoculum is uniformly spread over the surface of a sterile agar plate.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.[7][8]
Minimum Inhibitory Concentration (MIC) Determination
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening the antimicrobial activity of new chemical entities.
Caption: General workflow for antimicrobial screening of chemical compounds.
Central Nervous System (CNS) Activity of Piperidine Derivatives
The 2-substituted piperidine scaffold is a key structural feature in many CNS-active compounds, including those with activity as H1-antihistamines and agents for neurodegenerative diseases.[4][9]
CNS-Related Activity Data
The following table highlights the activity of some 2-substituted piperidine derivatives on CNS targets.
| Derivative | Target/Assay | Activity | Reference |
| 2-(3-aminopiperidine)-benzimidazoles (e.g., 9q) | H1-antihistamine | Selective, CNS penetrating | [9] |
| 1-benzyl-4-[2-(N-[4’-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | [10] |
Experimental Protocols: CNS Activity Assessment
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: The enzyme hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured colorimetrically.[4][11]
-
Procedure:
-
The test compound, AChE, and DTNB are pre-incubated in a buffer solution.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine.
-
The change in absorbance is monitored over time at 412 nm.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Conclusion
While direct data on this compound derivatives remains scarce, the extensive research on structurally similar 2-substituted and N-acylated piperidines provides a strong foundation for predicting their potential biological activities. The evidence presented in this guide suggests that this scaffold holds promise for the development of novel therapeutic agents with applications in oncology, infectious diseases, and neurology. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully explore the therapeutic potential of this chemical class. The experimental protocols and visualized pathways provided herein offer a practical framework for guiding such future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academicjournals.org [academicjournals.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
1-(Piperidin-2-yl)ethanone: An In-Depth Technical Guide to Safety, Handling, and Disposal
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled from available safety data for structurally related compounds, primarily piperidine. A specific Material Safety Data Sheet (MSDS) for 1-(Piperidin-2-yl)ethanone (CAS No. 25525-36-6) was not located in the public domain. The information herein should be used as a guide and is not a substitute for a compound-specific risk assessment and institutional safety protocols. All laboratory work should be conducted with the utmost caution and in accordance with established safety procedures.
Executive Summary
This compound, a piperidine derivative, is a key intermediate in pharmaceutical research and development. While specific toxicological data for this compound is limited, its structural similarity to piperidine suggests that it should be handled as a hazardous substance. This guide provides a comprehensive overview of the known and anticipated safety considerations, handling procedures, and emergency protocols for this compound to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
Based on data for piperidine and related compounds, this compound is anticipated to be a flammable liquid that is harmful if inhaled, ingested, or absorbed through the skin.[1] It is likely to cause skin and eye irritation, and may cause respiratory tract irritation.
GHS Classification (Anticipated):
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 3 |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Note: This classification is extrapolated from data on similar compounds and should be confirmed with empirical data.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₃NO | [2] |
| Molecular Weight | 127.18 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 198 - 201.6 °C | [1][3] |
| Melting Point | ~ -30 °C | [1] |
| Density | 0.950 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in many organic solvents (alcohols, ethers); Insoluble in water. | [1] |
Toxicological Information (Based on Piperidine Data)
No specific toxicological studies for this compound were found. The following data for the parent compound, piperidine, is provided for reference and to guide a conservative risk assessment.[4]
| Metric | Value (for Piperidine) | Species | Route |
| LD50 (Lethal Dose, 50%) | 400 mg/kg | Rat | Oral |
| LC50 (Lethal Concentration, 50%) | 6,000 mg/m³ (2h) | Mouse | Inhalation |
| LD50 (Lethal Dose, 50%) | 276 mg/kg | Rabbit | Dermal |
Health Effects:
-
Inhalation: Toxic if inhaled. May cause respiratory tract irritation, coughing, and labored breathing.[4][5]
-
Skin Contact: Toxic if absorbed through the skin. Causes skin irritation and potentially severe burns upon prolonged contact.[4]
-
Eye Contact: Causes serious eye irritation and potentially severe eye burns.[4]
-
Ingestion: Harmful if swallowed. May cause burns to the mucous membranes and upper respiratory tract.[4]
Experimental Protocols: Safe Handling and Emergency Procedures
Standard Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
Objective: To safely handle this compound, minimizing exposure to personnel and preventing contamination.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Calibrated balance in a ventilated enclosure
-
Chemical fume hood
-
Personal Protective Equipment (see Section 6.0)
-
Spill kit for flammable liquids
-
Labeled waste containers
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required Personal Protective Equipment (PPE).
-
Prepare all necessary equipment and reagents within the fume hood.
-
Have a spill kit readily accessible.
-
-
Dispensing:
-
Transport the container of this compound in a secondary, shatterproof container.
-
Perform all dispensing and weighing operations within the chemical fume hood.
-
Use appropriate tools (e.g., pipette, spatula) to transfer the chemical, avoiding direct contact.
-
-
Reaction Setup:
-
Conduct all reactions involving this compound within a certified chemical fume hood.
-
Ensure all glassware is properly secured.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all waste in appropriately labeled hazardous waste containers.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use. | To prevent skin absorption. |
| Body Protection | Flame-retardant lab coat, fully buttoned. | To protect against splashes and fire hazards. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required when handling outside of a fume hood or in case of a spill. |
| Footwear | Closed-toe, chemical-resistant shoes. | To prevent exposure from spills. |
Storage and Disposal
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep containers tightly closed.[4]
-
Store away from heat, sparks, and open flames.[4]
-
Keep away from oxidizing agents.[4]
Disposal:
-
Dispose of as hazardous waste in accordance with all federal, state, and local regulations.[4]
-
Do not allow the product to enter drains.[4]
-
Contaminated packaging should be treated as hazardous waste.
-
It is recommended to use a licensed professional waste disposal service.[4]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Logical decision flow for emergency first aid response.
References
- 1. chembk.com [chembk.com]
- 2. 1-PIPERIDIN-2-YL-ETHANONE | 97073-22-8 [chemicalbook.com]
- 3. 97073-22-8 CAS MSDS (1-PIPERIDIN-2-YL-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Acetylpiperidine: Discovery, Synthesis, and Biological Significance
This technical guide provides a comprehensive overview of 2-acetylpiperidine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While specific historical records detailing a singular discovery of 2-acetylpiperidine are scarce, its emergence is intrinsically linked to the broader exploration of piperidine alkaloids and the study of the Maillard reaction in food chemistry. This document consolidates available data on its chemical properties, outlines plausible synthetic approaches based on established organic chemistry principles, and discusses its relevance within the context of medicinal chemistry.
Introduction and Historical Context
The piperidine scaffold is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] The history of piperidine chemistry dates back to the 19th century with the isolation of piperine from black pepper, which upon hydrolysis yields piperidine. Early research into piperidine and its derivatives was foundational to the development of heterocyclic chemistry.
The specific compound, 2-acetylpiperidine, does not have a well-documented moment of discovery in the classical sense of synthetic chemistry. Instead, its identification is more prominently noted in the field of food science as a flavor component. It is recognized as a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food, contributing to its color and flavor.[2] In this context, 2-acetylpiperidine is one of many compounds responsible for the characteristic roasty, cracker-like, and nutty aromas in baked goods, roasted meats, and other processed foods.
From a synthetic perspective, 2-acetylpiperidine hydrochloride is utilized as an intermediate in the synthesis of various bioactive molecules, with applications in neuropharmacology and anti-inflammatory research.[3]
Physicochemical Properties
Quantitative data for 2-acetylpiperidine is summarized in the table below, primarily sourced from the NIST Chemistry WebBook.[4][5]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO | [4][5] |
| Molecular Weight | 127.184 g/mol | [4][5] |
| CAS Registry Number | 97073-22-8 | [4][5] |
| Appearance | Not specified, likely a liquid | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Density | Not specified | - |
| Solubility | Not specified | - |
Spectroscopic Data:
| Technique | Data Highlights | Reference |
| Mass Spectrometry (EI) | Key m/z peaks can be found in the NIST database. | [5] |
| Gas Chromatography (GC) | Retention index data is available.[4] | [2] |
| ¹H-NMR | Data not explicitly found in searches. A representative spectrum would show signals for the acetyl methyl group, the proton on the chiral center, and the piperidine ring protons. | [6] |
| ¹³C-NMR | Data not explicitly found in searches. Expected signals would include the carbonyl carbon, the acetyl methyl carbon, the chiral carbon, and the carbons of the piperidine ring. | [6] |
| Infrared (IR) | An IR spectrum would prominently feature a strong absorption band for the C=O stretch of the ketone. | - |
Synthesis of 2-Acetylpiperidine
General Experimental Protocol: Reductive Amination of a δ-Ketoamine
This protocol is a representative example and may require optimization for the specific synthesis of 2-acetylpiperidine.
Materials:
-
6-amino-2-hexanone hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 6-amino-2-hexanone hydrochloride in dichloromethane, add an excess of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-acetylpiperidine.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium triacetoxyborohydride is a moisture-sensitive and reactive reagent. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Biological Activity and Signaling Pathways
Specific signaling pathways for 2-acetylpiperidine are not well-documented. However, the piperidine moiety is a key pharmacophore in many biologically active compounds.[1] 2-Acetylpiperidine hydrochloride is noted for its use in neuropharmacology and anti-inflammatory research, suggesting potential interactions with receptors and enzymes in the central nervous system and inflammatory pathways.[3]
Given its use in neuropharmacology, a hypothetical signaling pathway could involve the modulation of neurotransmitter systems. For illustrative purposes, the following diagram depicts a generalized signaling cascade that could be influenced by a neuroactive piperidine derivative. It is crucial to note that this is a representative diagram and does not depict a confirmed pathway for 2-acetylpiperidine.
Conclusion
2-Acetylpiperidine is a molecule with a dual identity: a notable contributor to the flavor profile of many cooked foods and a synthetic intermediate with potential applications in medicinal chemistry. While its history as a standalone synthetic target is not extensively documented, its formation via the Maillard reaction is a key aspect of its scientific narrative. The synthesis of 2-acetylpiperidine can be achieved through established methods for creating 2-substituted piperidines. Although its specific biological mechanisms are yet to be fully elucidated, the prevalence of the piperidine scaffold in pharmacologically active compounds suggests that 2-acetylpiperidine and its derivatives warrant further investigation by researchers in drug discovery and development. This guide provides a foundational understanding of this intriguing molecule, summarizing the current knowledge and offering a framework for future research.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Acetylpiperidine [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Acetylpiperidine [webbook.nist.gov]
- 5. 2-Acetylpiperidine [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
The Enigmatic Presence of 1-(Piperidin-2-yl)ethanone Analogs in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence of 1-(Piperidin-2-yl)ethanone and its analogs, a class of piperidine alkaloids with potential pharmacological significance. While the presence of the core compound, this compound, in the natural world remains to be definitively established, compelling evidence suggests the existence of its close structural relatives, particularly within the plant kingdom. This guide provides a comprehensive overview of the current state of knowledge, including biosynthetic pathways, quantitative data, and detailed experimental protocols for isolation and analysis.
Natural Occurrence and Biosynthesis
The piperidine alkaloid family is widely distributed in nature, with well-known examples including coniine from poison hemlock (Conium maculatum) and piperine from black pepper (Piper nigrum)[1]. While direct evidence for the natural occurrence of this compound is scarce, a study involving mass spectrometry imaging of Conium maculatum fruits detected an intense signal at m/z 140.1435[2]. This signal corresponds to a compound with the chemical formula C₉H₁₈N, suggesting the presence of a yet-unidentified piperidine alkaloid structurally related to this compound[2].
The biosynthesis of piperidine alkaloids, such as the well-studied coniine, proceeds via a polyketide pathway[3][4]. It is hypothesized that this compound analogs could be formed through a similar biosynthetic route, originating from L-lysine.
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for 2-acetylpiperidine, the core structure of this compound, is initiated from the amino acid lysine. This pathway likely involves a series of enzymatic reactions including decarboxylation, deamination, and cyclization to form the piperidine ring, followed by an acylation step to introduce the acetyl group.
Quantitative Data
Quantitative analysis of this compound analogs in natural sources is limited due to the lack of confirmed identification. However, the study on Conium maculatum provides a starting point for future quantitative investigations. The relative abundance of the unidentified C₉H₁₈N alkaloid was significant in the fruit tissues[2].
| Plant Species | Plant Part | Compound | Concentration/Abundance | Analytical Method | Reference |
| Conium maculatum | Fruits | Unidentified (C₉H₁₈N) | High relative intensity in "coniine layer" | MALDI-MSI | [2] |
Note: The concentration is reported as relative intensity due to the unavailability of a pure standard for the unidentified compound.
Experimental Protocols
The isolation and analysis of piperidine alkaloids from plant matrices typically involve an initial acid-base extraction followed by chromatographic separation and spectroscopic identification.
Extraction of Piperidine Alkaloids from Plant Material
This protocol is a general method for the extraction of alkaloids from plant material, adapted from procedures used for Conium maculatum[5].
Materials:
-
Dried and powdered plant material (e.g., Conium maculatum seeds)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Ammonium hydroxide (NH₄OH) solution (25%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Dissolve the crude extract in 100 mL of 1 M HCl.
-
Wash the acidic solution with 3 x 50 mL of dichloromethane in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layers.
-
Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of ammonium hydroxide solution.
-
Extract the liberated alkaloids with 3 x 50 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Analytical Methods for Identification and Quantification
3.2.1. Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for the preliminary analysis of the alkaloid extract[6].
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of chloroform, methanol, and ammonia (e.g., 85:14:1 v/v/v).
-
Visualization: UV light (254 nm and 365 nm) and Dragendorff's reagent for the detection of alkaloids (orange-brown spots).
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile alkaloids[7][8].
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).
-
Injector and Detector Temperature: Typically 250°C and 280°C, respectively.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Identification: Comparison of retention times and mass spectra with those of authentic standards (if available) or with spectral libraries (e.g., NIST).
3.2.3. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the analysis of complex mixtures and is particularly useful for non-volatile or thermally labile compounds[9].
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid).
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) for structural elucidation and quantification using methods like Selected Reaction Monitoring (SRM).
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coniine - Wikipedia [en.wikipedia.org]
- 4. Biochemistry of hemlock (Conium maculatum L.) alkaloids and their acute and chronic toxicity in livestock. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Coniine! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. plantsjournal.com [plantsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. tpcj.org [tpcj.org]
- 9. login.medscape.com [login.medscape.com]
The Pharmacology of Piperidine Ketones: A Technical Guide for Researchers
Introduction to the Piperidine Ketone Scaffold
Piperidine ketones, also known as piperidones, are a class of heterocyclic organic compounds featuring a piperidine ring with a ketone functional group. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and its versatility as a scaffold for the synthesis of novel therapeutic agents. The piperidine ring can be substituted at various positions, and the ketone group can be located at the 2, 3, or 4-position of the ring, leading to a wide array of derivatives with diverse pharmacological properties. These compounds have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, neuroprotective, and antiviral effects. This guide provides an in-depth overview of the pharmacology of piperidine ketones, focusing on their mechanisms of action, structure-activity relationships, and pharmacokinetic profiles, supported by quantitative data and detailed experimental methodologies.
Core Pharmacological Activities and Mechanisms of Action
The pharmacological activities of piperidine ketones are diverse and depend on the specific substitutions on the piperidine ring. Key therapeutic areas where these compounds have shown promise include oncology, neurodegenerative diseases, and inflammatory disorders.
Anticancer Activity of 4-Piperidones
A prominent class of piperidine ketones with well-documented anticancer properties is the 3,5-bis(arylidene)-4-piperidones. These compounds, considered curcumin mimics, exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways and enzymes involved in cancer cell proliferation and survival.
Mechanism of Action:
-
Inhibition of Topoisomerase IIα: Some 4-piperidone derivatives act as topoisomerase IIα inhibitors.[1] Topoisomerase IIα is a crucial enzyme that alters DNA topology and is essential for DNA replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.
-
Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival.[2] In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Certain 3,5-bis(arylidene)-4-piperidones have been shown to down-regulate TNF-α-induced NF-κB activation, thereby sensitizing cancer cells to apoptosis.[1]
-
Inhibition of the MDM2-p53 Interaction: The p53 tumor suppressor protein is a key regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein.[3] N-substituted piperidinone derivatives have been developed as potent inhibitors of the MDM2-p53 interaction, leading to the reactivation of p53 and subsequent tumor regression.[3]
Signaling Pathway: Topoisomerase IIα Inhibition
Caption: Inhibition of Topoisomerase IIα by piperidone derivatives.
Signaling Pathway: NF-κB Activation
Caption: NF-κB signaling and its inhibition by piperidones.
Neuroprotective Activity of 2-Piperidones
Derivatives of 2-piperidone have emerged as promising agents for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. Their neuroprotective effects are attributed to their ability to inhibit key pathological processes in the disease.
Mechanism of Action:
-
Inhibition of β-Amyloid Aggregation: A pathological hallmark of Alzheimer's disease is the accumulation of β-amyloid (Aβ) peptides into neurotoxic plaques.[4] Certain 2-piperidone derivatives have been shown to effectively inhibit the self-aggregation of Aβ peptides in a concentration-dependent manner.[4]
-
Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia, plays a crucial role in the progression of Alzheimer's disease.[4] Lipopolysaccharide (LPS) is often used to induce an inflammatory response in microglia. 2-piperidone derivatives have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated microglial cells.[4]
Signaling Pathway: LPS-Induced Neuroinflammation
Caption: LPS-induced neuroinflammation pathway in microglia.
Quantitative Data and Structure-Activity Relationships
The biological activity of piperidine ketones is highly dependent on their chemical structure. The following tables summarize key quantitative data for representative compounds, illustrating the structure-activity relationships (SAR).
Table 1: Cytotoxicity of 3,5-Bis(benzylidene)-4-piperidone Derivatives
| Compound | R Group | Cell Line | IC50 (µM) | Reference |
| 1a | H | Molt4/C8 | 0.4 - 8 | [5] |
| 1b | 3-F | Molt4/C8 | < 10 | [5] |
| 1c | 4-F | Molt4/C8 | < 10 | [5] |
| 1d | 2-Cl | Molt4/C8 | < 10 | [5] |
| 1e | 3-Cl | Molt4/C8 | < 10 | [5] |
| 1f | 4-Cl | Molt4/C8 | < 10 | [5] |
| 11b | Varies | HeLa | 6.07 ± 0.06 | [6] |
| 11b | Varies | IMR-32 | 8.07 ± 0.02 | [6] |
Note: The IC50 values for compounds 1a-1f are presented as a range as specific values for each were not provided in the source.
Table 2: Inhibition of Aβ(1-42) Aggregation by 2-Piperidone Derivatives
| Compound | Inhibition of Aβ(1-42) self-aggregation (%) at 20 µM | Reference |
| 7q | 59.11 | [4] |
Table 3: Pharmacokinetic Properties of N-Substituted Piperidinone MDM2 Inhibitors in Rats
| Compound | IV CL (L/h/kg) | t1/2 (h) | PO %F | Reference |
| 6 | 0.23 | 3.5 | 79 | [3] |
| 7 | 0.77 | - | - | [3] |
| 14 | 0.93 | - | - | [3] |
IV CL: Intravenous Clearance; t1/2: Half-life; PO %F: Oral Bioavailability. "-" indicates data not provided in the source.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of the pharmacological properties of piperidine ketones. Below are methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Workflow: MTT Cytotoxicity Assay
Caption: A typical workflow for an MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the piperidone ketone derivatives.
-
Incubation: Incubate the plates for 72 hours.[7]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the cells for 1.5 hours at 37°C.[7]
-
Solubilization: Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan crystals.[7]
-
Absorbance Reading: Incubate for 15 minutes with shaking, and then measure the absorbance at 492 nm.[7]
Aβ Aggregation Inhibition: Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the formation of amyloid fibrils.
Workflow: Thioflavin T (ThT) Assay
Caption: A generalized workflow for the Thioflavin T assay.
Detailed Protocol:
-
Sample Preparation: Prepare 50 µM protein samples (e.g., Aβ) in the presence and absence of the test compounds with 20 µM ThT in 25 mM Tris buffer (pH 7.4).[8]
-
Incubation: Incubate the samples in a 96-well plate at 37°C without shaking.[8]
-
Fluorescence Measurement: Measure the ThT fluorescence over time using a microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.[8]
MDM2-p53 Interaction: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a sensitive method for studying protein-protein interactions, such as that between MDM2 and p53.
Workflow: HTRF Assay for MDM2-p53 Interaction
Caption: A typical workflow for an HTRF-based assay.
Detailed Protocol:
-
Assay Setup: In a 96- or 384-well low volume white plate, dispense the test compounds.[9]
-
Protein Addition: Add GST-tagged human MDM2 protein.[9]
-
HTRF Reagent Addition: Add a mixture of anti-GST antibody labeled with Europium cryptate and a red-labeled MDM2 ligand.[9]
-
Incubation and Measurement: After an incubation period, measure the HTRF signal. The degree of inhibition of the FRET signal corresponds to the compound's ability to disrupt the MDM2-ligand interaction.
Conclusion
Piperidine ketones represent a versatile and promising class of compounds with a wide range of pharmacological activities. Their synthetic tractability allows for the generation of diverse libraries for screening and optimization. The anticancer 3,5-bis(arylidene)-4-piperidones and the neuroprotective 2-piperidone derivatives are particularly noteworthy examples of the therapeutic potential of this scaffold. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel piperidine ketones is warranted to fully exploit their potential in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers in this exciting field.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 9. HTRF MDM2 Binding Kit, 500 Assay Points | Revvity [revvity.com]
Theoretical and Computational Insights into 2-Acetylpiperidine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylpiperidine, a substituted piperidine derivative, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous feature in a wide array of pharmaceuticals and natural products, and its three-dimensional conformation is a critical determinant of biological activity.[1] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and interactive properties of 2-acetylpiperidine and its analogs. We will delve into conformational analysis, quantum chemical calculations, molecular docking, and other computational techniques that are instrumental in understanding the molecule's behavior and its potential as a therapeutic agent.
Conformational Analysis of the 2-Acetylpiperidine Scaffold
The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] However, the introduction of an N-acetyl group and a 2-position substituent significantly influences the conformational equilibrium. The partial double-bond character of the amide C-N bond creates a pseudoallylic strain that often forces the 2-substituent into an axial orientation.[2]
Conformational Preferences and Energetics
Quantum mechanics (QM) calculations have been employed to determine the relative free energies (ΔG) of different conformers of 2-substituted N-acylpiperidines, which serve as a close model for 2-acetylpiperidine. These studies highlight the energetic favorability of the axial conformer over the equatorial conformer.
| Compound/Analog | Conformer | ΔG (kcal/mol) | Method | Reference |
| 1-(2-methyl-1-piperidyl)ethanone | Axial | -3.2 | M06-2X | [2] |
| 1-(2-methyl-1-piperidyl)ethanone | Equatorial (trans) | +1.5 (destabilized) | M06-2X | [2] |
| N,2-dimethylpiperidine-1-carboxamide | Axial | -2.1 | M06-2X | [2] |
| 2-methyl-1-phenylpiperidine | Axial | -1.0 | M06-2X | [2] |
| 1,2-dimethylpiperidine | Equatorial | +1.8 | M06-2X | [2] |
Note: 1-(2-methyl-1-piperidyl)ethanone is a very close structural analog of 2-acetylpiperidine.
In addition to the chair conformation, twist-boat conformations can also be populated, particularly upon binding to a biological target. QM calculations suggest that for N-acylpiperidines with a 2-substituent, the twist-boat conformation is about 1.5 kcal/mol less favorable than the chair conformation.[2]
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 2-acetylpiperidine.[3]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. DFT calculations on N-acetylated piperidine derivatives provide insights into these properties.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |
| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | -5.212 | -2.047 | 3.165 | DFT/B3LYP/6-311G(d,p) |
This data is for a more complex N-acetylpiperidine derivative, but the methodology is directly applicable to 2-acetylpiperidine.
Protocol for Quantum Chemical Calculations
A typical workflow for performing quantum chemical calculations on a 2-acetylpiperidine analog involves the following steps:
-
Initial 3D Structure Generation: The 3D conformation of the molecule is generated, often with substituents built in either the equatorial or axial orientation.[2]
-
Geometry Optimization: The geometry is first optimized in the gas phase at a specific level of theory, for example, B3LYP with a 6-31G(d) basis set.[2]
-
Further Optimization with Solvation Model: To simulate a more biologically relevant environment, geometry optimizations are further performed using an implicit water model, such as the Polarizable Continuum Model (PCM), and an empirical dispersion correction (e.g., D3).[2]
-
Frequency and NBO Analysis: Following optimization, frequency calculations are performed to confirm that the structure is at a true energy minimum. Natural Bond Orbital (NBO) analysis can also be conducted to study orbital interactions.[2]
-
Software: The Gaussian 16 package is a commonly used software for these types of calculations.[2]
Molecular Docking and Interaction with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein. This is a critical step in structure-based drug design.[4] Acetylcholinesterase (AChE) is a common target for piperidine-based inhibitors in the context of Alzheimer's disease research.[5]
Docking Scores and Binding Interactions
Molecular docking studies on piperidine derivatives targeting acetylcholinesterase have been reported, providing insights into their potential binding affinities.
| Compound Series | Most Potent Compound | IC50 | Target | Key Interactions |
| N-(2-(piperidine-1-yl)ethyl)benzamides | Compound 5d (ortho-fluoro) | 13 ± 2.1 nM | AChE | Hydrogen bonding of the carbonyl group with Tyrosine 121. |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | Compound 4a (ortho-chloro) | 0.91 ± 0.045 µM | AChE | Similar binding mode to donepezil. |
Protocol for Molecular Docking against Acetylcholinesterase
The following protocol outlines a typical molecular docking workflow for a 2-acetylpiperidine-like molecule against AChE:
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target protein (e.g., human AChE complexed with a known inhibitor like donepezil, PDB code: 1EVE) is obtained from the Protein Data Bank.[5]
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
The 2D structure of the ligand (2-acetylpiperidine) is drawn and converted to a 3D structure. Its energy is minimized using a suitable force field (e.g., Austin Model 1 - AM1).[5]
-
-
Docking Simulation:
-
A docking program (e.g., ArgusLab 4.0, AutoDock) is used.[5]
-
The binding site is defined, often based on the position of a co-crystallized ligand in the experimental structure.
-
The docking algorithm explores possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function.
-
-
Analysis of Results:
-
The predicted binding poses and their corresponding binding free energies are analyzed.
-
Key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues are identified.
-
Visualizing Computational Workflows
Graphviz diagrams can be used to visualize the logical flow of computational studies on 2-acetylpiperidine.
References
- 1. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl- t-3-methyl- r-2, c-6-di-phenyl-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(Piperidin-2-yl)ethanone from Piperidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-(Piperidin-2-yl)ethanone, a valuable building block in medicinal chemistry and drug development, starting from commercially available piperidine. The synthetic strategy involves a three-step sequence: N-nitrosation of piperidine, α-lithiation of the resulting N-nitrosopiperidine followed by nucleophilic addition to acetaldehyde, and a final oxidation and denitrosation step. This application note includes detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate adoption in a research and development setting.
Introduction
Piperidine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of functional groups at the C2 position of the piperidine ring is a key strategy in the development of novel therapeutic agents. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential treatments for neurological disorders and other conditions. This protocol details a reliable and accessible synthetic route to this important compound.
Overall Synthetic Scheme
The synthesis of this compound from piperidine is achieved through the following three-step reaction sequence:
-
Step 1: N-Nitrosation of Piperidine to form 1-nitrosopiperidine.
-
Step 2: α-Lithiation and Alkylation of 1-nitrosopiperidine with acetaldehyde to yield 1-(1-nitrosopiperidin-2-yl)ethanol.
-
Step 3: Oxidation and Denitrosation of 1-(1-nitrosopiperidin-2-yl)ethanol to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 1-Nitrosopiperidine
This procedure outlines the N-nitrosation of piperidine using sodium nitrite in an acidic medium.
Materials:
-
Piperidine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Water
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve piperidine (1.0 eq) in water in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise to acidify the solution.
-
To this cooled solution, add an organic solvent such as ethyl acetate.
-
Prepare a solution of sodium nitrite (1.0-1.2 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature below 5 °C with vigorous stirring. The reaction color may change from green to yellow.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 1-nitrosopiperidine as a yellow oil.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Piperidine | 39.6 ml | [1] |
| Sodium Nitrite | 27.6 g (initial) + 13.8 g (additional) | [1] |
| Conc. HCl | 85 ml | [1] |
| Reaction Time | ~3 hours | [1] |
| Typical Yield | High | [2] |
Step 2: Synthesis of 1-(1-Nitrosopiperidin-2-yl)ethanol
This step involves the α-lithiation of 1-nitrosopiperidine followed by the addition of acetaldehyde. The N-nitroso group directs the deprotonation to the adjacent α-carbon.
Materials:
-
1-Nitrosopiperidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Ammonium chloride solution, saturated
-
Diatomaceous earth
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Dissolve 1-nitrosopiperidine (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1-1.2 eq) dropwise to the cooled solution. A color change is typically observed, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.
-
Add freshly distilled acetaldehyde (1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove any solids.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(1-nitrosopiperidin-2-yl)ethanol. The product may be purified by column chromatography.
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| 1-Nitrosopiperidine | 1.0 eq | General procedure |
| n-Butyllithium | 1.1-1.2 eq | [3] |
| Acetaldehyde | 1.2-1.5 eq | [4][5][6] |
| Reaction Temperature | -78 °C | [3] |
| Reaction Time | 3-4 hours | [3] |
| Typical Yield | Moderate to Good |
Step 3: Synthesis of this compound
This final step involves the oxidation of the secondary alcohol to a ketone and the removal of the N-nitroso group.
Materials:
-
1-(1-Nitrosopiperidin-2-yl)ethanol
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation reagents)
-
Denitrosating agent (e.g., Hydrochloric acid in a suitable solvent)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent for oxidation
-
Sodium bicarbonate solution, saturated
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Column chromatography setup
Procedure:
Part A: Oxidation
-
Dissolve 1-(1-nitrosopiperidin-2-yl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add the chosen oxidizing agent (e.g., PCC, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts (if using PCC).
-
Concentrate the filtrate under reduced pressure to obtain the crude N-nitroso ketone.
Part B: Denitrosation
-
Dissolve the crude N-nitroso ketone in a suitable solvent (e.g., ethylene dichloride).
-
Add concentrated hydrochloric acid.[7]
-
Heat the reaction mixture (e.g., to 80-85 °C) for several hours until the denitrosation is complete (monitor by TLC or GC-MS).[7]
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to an appropriate pH.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data for Step 3:
| Parameter | Value | Reference |
| Oxidizing Agent (e.g., PCC) | 1.5 eq | General oxidation protocols |
| Denitrosating Agent (HCl) | Excess | [7] |
| Reaction Temperature (Denitrosation) | 80-85 °C | [7] |
| Reaction Time (Denitrosation) | ~4 hours | [7] |
| Typical Yield | Moderate | [8][9] |
Characterization Data for this compound
| Technique | Data |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| ¹H NMR (CDCl₃, δ) | Expected peaks for piperidine ring protons and acetyl group protons. |
| ¹³C NMR (CDCl₃, δ) | Expected peaks for piperidine ring carbons and acetyl group carbons. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C-H stretching, and C=O stretching. |
| Mass Spectrometry | m/z = 127 (M⁺) |
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound from piperidine.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Piperidine is a flammable and corrosive liquid.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
N-Nitrosamines are potential carcinogens and should be handled with appropriate precautions.[10]
-
Follow all institutional safety guidelines for handling hazardous chemicals.
Conclusion
The described three-step synthesis provides a reliable and accessible route to this compound from piperidine. The protocols are detailed to ensure reproducibility, and the inclusion of quantitative data and a workflow diagram serves to guide researchers in the successful execution of this synthesis. This intermediate is of significant interest in drug discovery, and this document provides the necessary information for its preparation in a laboratory setting.
References
- 1. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nva.sikt.no [nva.sikt.no]
- 6. researchgate.net [researchgate.net]
- 7. US4134917A - Method for the denitrosation of organic nitrosamines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Synthesis of Chiral 2-Acetylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-acetylpiperidine, a key structural motif found in various natural products and pharmacologically active compounds, serves as a valuable building block in medicinal chemistry and drug development. Its stereochemistry is often crucial for biological activity, making enantioselective synthesis a critical area of research. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2-acetylpiperidine, with a focus on organocatalytic methodologies that offer high stereocontrol and operational simplicity. The protocols outlined below are based on established and effective strategies for constructing this important chiral scaffold.
Overview of Synthetic Strategies
The enantioselective synthesis of 2-acetylpiperidine can be achieved through several strategic approaches. This document will focus on two prominent and highly effective organocatalytic methods:
-
Biomimetic Organocatalytic Mannich Reaction: This approach utilizes a simple and inexpensive chiral organocatalyst, such as L-proline, to mimic the biosynthetic pathway of piperidine alkaloids.[1] The reaction proceeds via a one-pot condensation of a cyclic imine with a ketone or its precursor, offering a direct and atom-economical route to the target molecule.[1]
-
Organocatalytic Intramolecular Aza-Michael Addition (IMAMR): This strategy involves the cyclization of a tethered amino-enone substrate, catalyzed by a chiral amine catalyst, typically derived from cinchona alkaloids. This method has been shown to provide excellent enantioselectivity in the formation of the chiral piperidine ring.[2]
A comparative summary of these two key organocatalytic approaches is presented below, highlighting their respective strengths and typical performance metrics.
Data Presentation
Table 1: Comparison of Organocatalytic Methods for Enantioselective Synthesis of (R)- and (S)-2-Acetylpiperidine (Pelletierine)
| Parameter | Method 1: Organocatalytic Mannich Reaction | Method 2: Organocatalytic Intramolecular Aza-Michael Addition |
| Starting Materials | Δ¹-Piperideine, Ethyl Acetoacetate | N-Cbz protected α,β-unsaturated amino-ketone |
| Key Reagent/Catalyst | (L)- or (D)-Proline | 9-Amino(9-deoxy)quinine or 9-Amino(9-deoxy)quinidine |
| Overall Yield | ~40%[2] | Good[2] |
| Enantioselectivity (% ee) | 74-80%[2] | 90-99%[2] |
| Reaction Temperature | 0 °C to Room Temperature[1] | Room Temperature[2] |
| Reaction Time | 6-18 hours[1][2] | Not specified[2] |
| Key Advantages | Biomimetic, one-pot, uses inexpensive catalyst[1] | High enantioselectivity[2] |
| Key Disadvantages | Moderate enantioselectivity[2] | Requires multi-step synthesis of the starting material[2] |
Experimental Protocols
Method 1: Biomimetic Organocatalytic Mannich Reaction for (+)-Pelletierine
This protocol is adapted from the work of Bella, M. et al.[1] and describes a one-pot, two-step synthesis of (+)-pelletierine via a proline-catalyzed decarboxylative Mannich reaction.
Diagram of the Experimental Workflow
Caption: Workflow for the Proline-Catalyzed Synthesis of (+)-Pelletierine.
Materials:
-
Δ¹-Piperideine (prepared fresh via N-chlorination of piperidine followed by base-mediated HCl elimination)[1]
-
Ethyl acetoacetate
-
(L)-Proline
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
A solution of freshly prepared Δ¹-piperideine in a 1:1 mixture of THF and water is prepared.
-
To this solution, add ethyl acetoacetate (1.5 equivalents) and (L)-proline (20 mol%).
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.[2]
-
Acidify the reaction mixture with 1 M HCl and stir for 1 hour to effect decarboxylation.
-
Basify the mixture with a saturated solution of NaHCO₃ until a pH of 8-9 is reached.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (+)-pelletierine.
Method 2: Organocatalytic Intramolecular Aza-Michael Addition
This protocol outlines the general strategy for the synthesis of N-protected 2-acetylpiperidine using a cinchona-derived organocatalyst, as reported by Dixon, D. J. et al.[2] This method provides access to the product with very high enantiomeric excess.
Diagram of the Logical Relationship
Caption: Catalytic Cycle for the Intramolecular Aza-Michael Addition.
Materials:
-
N-Cbz-protected α,β-unsaturated amino-ketone substrate (synthesized separately)[2]
-
9-Amino(9-deoxy)quinine (for the (R)-enantiomer) or 9-Amino(9-deoxy)quinidine (for the (S)-enantiomer) (10 mol%)
-
Lewis acid co-catalyst (e.g., BF₃·OEt₂)[2]
-
Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-Cbz-protected α,β-unsaturated amino-ketone substrate in acetonitrile.
-
Add the chiral cinchona amine catalyst (e.g., 9-amino(9-deoxy)quinine, 10 mol%).
-
Add the Lewis acid co-catalyst (e.g., BF₃·OEt₂).[2]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched N-Cbz-2-acetylpiperidine.
Conclusion
The enantioselective synthesis of chiral 2-acetylpiperidine is readily achievable through modern organocatalytic methods. The choice between a biomimetic Mannich reaction and an intramolecular aza-Michael addition will depend on the specific requirements of the synthesis, such as the desired level of enantiopurity and the acceptable complexity of the synthetic route. The protocols provided herein offer reliable and effective pathways to this important chiral building block, facilitating further research and development in the fields of natural product synthesis and medicinal chemistry.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-substituted piperidines is a cornerstone of medicinal chemistry and drug development, as this structural motif is a key component in a multitude of FDA-approved drugs and biologically active natural products. Catalytic hydrogenation of the corresponding 2-substituted pyridines represents one of the most direct and atom-economical methods to access these valuable saturated heterocycles. This document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and comparative data to aid researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to Catalytic Systems
The hydrogenation of pyridines can be challenging due to the aromaticity of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom in both the starting material and the product.[1] Over the years, a variety of homogeneous and heterogeneous catalytic systems have been developed to address these challenges, employing precious metals such as iridium, rhodium, ruthenium, platinum, and palladium.[1][2] These catalysts offer varying degrees of activity, selectivity, and functional group tolerance, making the choice of catalyst critical for the successful synthesis of complex 2-substituted piperidines.
Homogeneous Catalysis: Homogeneous catalysts, such as iridium and rhodium complexes, often operate under milder conditions and can exhibit high levels of chemo- and stereoselectivity.[3][4] Recent advancements in iridium-catalyzed ionic hydrogenation have demonstrated remarkable tolerance for sensitive functional groups, significantly expanding the accessible chemical space for piperidine derivatives.[3][5]
Heterogeneous Catalysis: Heterogeneous catalysts, including platinum(IV) oxide (PtO₂), rhodium(III) oxide (Rh₂O₃), and palladium on carbon (Pd/C), are widely used in industrial applications due to their ease of separation and recyclability.[1][2][6] These catalysts are often robust and can be effective for a broad range of substrates, though they may require more forcing reaction conditions.[2]
Comparative Data of Catalytic Systems
The following tables summarize quantitative data for various catalytic systems used in the synthesis of 2-substituted piperidines, allowing for a direct comparison of their performance under different reaction conditions.
Iridium-Catalyzed Hydrogenation
Iridium catalysts have emerged as powerful tools for the hydrogenation of pyridines, particularly for substrates with sensitive functional groups.[3][5]
| Substrate | Catalyst System | Catalyst Loading (mol%) | Solvent | Additive | Pressure (bar H₂) | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Methyl picolinate | [Ir-OMs] | 2 | Methanol | Trifluoroacetic acid | 50 | 25 | 18 | >99 | [3] |
| 2-Aryl-N-benzylpyridinium salt | [Ir(COD)Cl]₂ / SegPhos | 1 / 2.2 | Dichloromethane | - | 50 | 30 | 12 | 95 | [7] |
| 2-Alkyl-N-benzylpyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos | 1 / 3 | Tetrahydrofuran | I₂ (5 mol%) | 600 psi | 30 | 12 | 91 | [8] |
Rhodium-Catalyzed Hydrogenation
Rhodium catalysts, both homogeneous and heterogeneous, are highly effective for pyridine hydrogenation, often under mild conditions.[4][6]
| Substrate | Catalyst System | Catalyst Loading (mol%) | Solvent | Pressure (bar H₂) | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-Substituted pyridines | Rh₂O₃ | 0.5 | Trifluoroethanol | 5 | 40 | 16 | 76-98 | [6][9] |
| 2-Pyridine ketones | [Rh(COD)Binapine]BF₄ | 1 | Dichloromethane | 50 | 25 | 12 | up to 99 | [10] |
| Pyridinium salts | [Cp*RhCl₂]₂ | 1 | Dichloromethane/Water | Transfer (HCOOH) | 40 | 22 | up to 90 | [11] |
Ruthenium-Catalyzed Hydrogenation
Ruthenium catalysts, particularly heterogeneous systems, have been developed for the diastereoselective hydrogenation of substituted pyridines.[12][13]
| Substrate | Catalyst System | Catalyst Loading (mol%) | Solvent | Pressure (bar H₂) | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Multi-substituted pyridines | Ru:Phen(1:2)@TiO₂-800 | 0.4 | Water/Isopropanol | 10 | 25 | 17 | >80 | [13] |
| 2-Pyridyl-substituted alkenes | Ru-DTBM-segphos | 2 | Methanol | 25 psi | 50 | 5 | >95 | [14][15] |
Platinum-Catalyzed Hydrogenation
Platinum(IV) oxide (PtO₂) is a classic heterogeneous catalyst for pyridine hydrogenation, typically requiring acidic conditions.[2][16]
| Substrate | Catalyst System | Catalyst Loading (mol%) | Solvent | Pressure (bar H₂) | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Substituted pyridines | PtO₂ | 5 | Glacial Acetic Acid | 50-70 | Room Temp. | 6-10 | Not specified | [16] |
| Picolinic acid | PtO₂ | ~1.7 | Water | 2.5 atm | Not specified | 4-5 | Not specified | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Iridium(III)-Catalyzed Ionic Hydrogenation of Methyl Picolinate[3]
This protocol describes a robust method for the hydrogenation of a functionalized pyridine using a homogeneous iridium catalyst, notable for its tolerance of reducible functional groups.
Materials:
-
Methyl picolinate
-
[Ir-OMs] catalyst
-
Methanol (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, a glass vial is charged with methyl picolinate (1.0 mmol, 1.0 equiv) and [Ir-OMs] catalyst (0.02 mmol, 2 mol%).
-
Methanol (1.0 mL) is added, followed by trifluoroacetic acid (3.0 mmol, 3.0 equiv).
-
The vial is sealed with a cap containing a needle and placed in a high-pressure autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The autoclave is pressurized to 50 bar with hydrogen gas.
-
The reaction mixture is stirred at 25 °C for 18 hours.
-
After the reaction, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure to yield the piperidinium salt.
Work-up and Purification: The resulting piperidinium salt can often be isolated in high purity without the need for chromatographic purification.
Protocol 2: Heterogeneous Hydrogenation of 2-Substituted Pyridines using Rh₂O₃[6][9]
This protocol details a practical and scalable method for the hydrogenation of various unprotected pyridines using a commercially available, stable rhodium catalyst under mild conditions.
Materials:
-
2-Substituted pyridine (e.g., 2-pyridinemethanol)
-
Rhodium(III) oxide (Rh₂O₃)
-
Trifluoroethanol (TFE)
-
Hydrogen gas (high purity)
-
High-pressure reactor (e.g., Parr shaker) with a glass insert and stir bar
-
Inert gas (Argon or Nitrogen)
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)
Procedure:
-
To a glass vial, add the 2-substituted pyridine (0.8 mmol), Rh₂O₃ (1 mg, 0.5 mol%), and a magnetic stir bar.
-
Add trifluoroethanol (1 mL) to the vial.
-
Place the vial into a high-pressure reactor.
-
Seal the reactor and purge with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor to 5 bar with hydrogen gas.
-
Stir the reaction mixture at 40 °C for 16 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas before opening.
Work-up and Purification:
-
The reaction mixture can be analyzed by ¹H NMR using an internal standard to determine the yield.
-
For isolation, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the solvent is removed under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography if necessary.
Protocol 3: Asymmetric Hydrogenation of a 2-Aryl-N-benzylpyridinium Salt[7]
This protocol is for the enantioselective synthesis of a chiral 2-substituted piperidine from a pyridinium salt using a chiral iridium catalyst system.
Materials:
-
2-Aryl-N-benzylpyridinium salt
-
[Ir(COD)Cl]₂
-
(R)-SegPhos
-
Dichloromethane (DCM, anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave with a glass liner and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the 2-aryl-N-benzylpyridinium salt (0.2 mmol), [Ir(COD)Cl]₂ (0.002 mmol, 1 mol%), and (R)-SegPhos (0.0044 mmol, 2.2 mol%) to a glass liner.
-
Add anhydrous dichloromethane (2 mL).
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 50 bar with hydrogen.
-
Stir the reaction at 30 °C for 12 hours.
-
After the reaction, carefully release the pressure.
Work-up and Purification:
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the enantioenriched piperidine derivative.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the general experimental workflows for catalytic hydrogenation.
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Comparison of catalytic approaches for piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reductive Amination for Piperidine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of piperidine rings via reductive amination. The piperidine motif is a crucial scaffold in a vast array of pharmaceuticals and natural products. Reductive amination offers a versatile and efficient method for the construction of this important heterocyclic system. Two primary strategies are highlighted: Double Reductive Amination (DRA) for the one-pot formation from dicarbonyl precursors and Intramolecular Reductive Amination (IRA) for the cyclization of amino-carbonyl compounds.
General Principles of Reductive Amination
Reductive amination is a cornerstone of C-N bond formation in organic synthesis. The reaction proceeds through the initial formation of an imine or iminium ion from the condensation of an amine with a carbonyl compound (an aldehyde or a ketone). This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, with milder reagents that selectively reduce the iminium ion over the starting carbonyl compound being preferred.
Below is a diagram illustrating the general mechanism of reductive amination.
Caption: General mechanism of reductive amination.
Protocol 1: Double Reductive Amination (DRA) for Polyhydroxypiperidine Synthesis
Double reductive amination is a powerful one-pot strategy for the construction of the piperidine skeleton from a 1,5-dicarbonyl compound and a primary amine or ammonia source. This method is particularly useful in the synthesis of polyhydroxylated piperidines, which are analogues of sugars and often exhibit potent biological activities.
Experimental Protocol: Synthesis of a Deoxynojirimycin (DNJ) Analogue
This protocol details the synthesis of a protected N-butyl-deoxynojirimycin derivative from a 1,5-dicarbonyl sugar precursor.[1]
Materials:
-
1,5-Dicarbonyl sugar derivative (1.0 eq)
-
Butylamine (1.2 eq)
-
Sodium cyanoborohydride (NaBH3CN) (1.5 eq)
-
Methanol (MeOH)
-
Glacial Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
-
Dissolve the 1,5-dicarbonyl sugar derivative in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add butylamine dropwise to the cooled solution, followed by the addition of glacial acetic acid to maintain a pH of approximately 6-7.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-butyl-polyhydroxypiperidine.
Quantitative Data for Double Reductive Amination
| Starting Material | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |
| 1,5-Dicarbonyl sugar derivative 89 | Ammonium formate | NaBH3CN | MeOH | 73 | [1] |
| 1,5-Dicarbonyl sugar derivative 89 | Butylamine | NaBH3CN | MeOH | 77 | [1] |
| Pentadialdose 10 | Ammonia | H2, Pd/C | - | 78 | [1] |
| 2,6-Heptodiulose 98 | Ammonium formate | NaBH3CN | - | 44 | [1] |
Experimental Workflow for Double Reductive Amination
Caption: Workflow for Double Reductive Amination.
Protocol 2: Intramolecular Reductive Amination (IRA) for Piperidine Iminosugar Synthesis
Intramolecular reductive amination is a key strategy for the synthesis of piperidine-containing iminosugars from carbohydrate precursors.[2] This method involves the cyclization of a linear precursor containing both an amine (or a precursor to an amine) and a carbonyl group.
Experimental Protocol: Synthesis of a Piperidine Iminosugar
This protocol describes a general procedure for the intramolecular reductive amination of an amino-aldehyde derived from a carbohydrate.
Materials:
-
Amino-aldehyde precursor (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Methanol and dichloromethane for elution
Procedure:
-
Dissolve the amino-aldehyde precursor in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium triacetoxyborohydride to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure piperidine iminosugar.
Quantitative Data for Intramolecular Reductive Amination
| Starting Material Precursor | Reducing Agent | Solvent | Yield (%) | Reference |
| N-pentenyl urea | Au(I)/AgOTf | - | Excellent | [3] |
| Aminoalkene | Pd-catalyst | - | Good | [3] |
| Halogenated Amide | NaBH4 | MeOH/CH2Cl2 | Good | [4][5] |
Experimental Workflow for Intramolecular Reductive Amination
Caption: Workflow for Intramolecular Reductive Amination.
Concluding Remarks
The choice between Double Reductive Amination and Intramolecular Reductive Amination will depend on the desired target molecule and the availability of starting materials. DRA provides a convergent approach to symmetrical or unsymmetrical piperidines from readily available dicarbonyls. IRA is a powerful tool for the stereocontrolled synthesis of complex piperidines from linear precursors, often derived from the chiral pool. The protocols and data presented herein offer a solid foundation for researchers to implement these versatile reactions in their synthetic endeavors.
References
One-Pot Synthesis of Substituted Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for three-dimensional molecular exploration. One-pot synthesis methodologies, particularly multicomponent reactions (MCRs), have emerged as powerful tools for the efficient construction of complex and diverse piperidine libraries.[2] These approaches offer significant advantages over traditional linear syntheses by minimizing intermediate isolation steps, reducing waste, and improving overall operational simplicity.[1]
This document provides detailed application notes and protocols for three distinct and robust one-pot methods for the synthesis of substituted piperidines.
Method 1: Four-Component Condensation for the Synthesis of Piperid-4-ones
This protocol outlines a one-pot synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones through a four-component condensation reaction. This method allows for the generation of significant molecular complexity in a single step.[1]
Application Notes
Functionalized piperid-4-ones are valuable intermediates in organic synthesis and have been utilized in the preparation of various biologically active molecules. The described method provides a convergent approach to assembling these structures from readily available starting materials. The reaction proceeds through a tandem sequence of reactions, and the resulting diastereomeric mixture can often be converted to a single isomer via epimerization.[1]
Experimental Protocol
-
To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.
-
Add diketene (1.2 equiv) to the reaction mixture.
-
Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting materials, introduce an aldehyde (1.0 equiv) to the flask.
-
Stir the reaction until completion.
-
For epimerization to the more stable 2,6-cis-diastereomer, add potassium carbonate (K₂CO₃) to the reaction mixture.[1]
-
The crude product is purified by flash column chromatography to yield the desired functionalized piperid-4-one.[1]
Quantitative Data
| Entry | Aldehyde (R1) | Amine (R2) | β-ketoester | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzaldehyde | Aniline | Ethyl acetoacetate | 90 | 85:15 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Ethyl acetoacetate | 95 | 82:18 |
| 3 | 4-Methoxybenzaldehyde | Aniline | Ethyl acetoacetate | 88 | 88:12 |
| 4 | Benzaldehyde | 4-Chloroaniline | Ethyl acetoacetate | 85 | 84:16 |
| 5 | Benzaldehyde | Aniline | Methyl acetoacetate | 87 | 86:14 |
Note: This data is representative and has been compiled from typical results for this type of reaction. Actual yields and diastereomeric ratios may vary depending on the specific substrates and reaction conditions.
Workflow Diagram
Caption: Workflow for the four-component one-pot synthesis of piperid-4-ones.
Method 2: Tandem Protocol for N-Substituted Piperidines from Halogenated Amides
This protocol describes a one-pot synthesis of N-substituted piperidines from secondary halogenated amides. The method involves a tandem sequence of amide activation, reduction, and intramolecular cyclization.[1][3]
Application Notes
This metal-free approach provides a convenient route to a variety of N-substituted piperidines.[3] The reaction conditions are mild, and the process integrates multiple transformations in a single pot, enhancing efficiency.[3][4] Piperidine and its derivatives are crucial structural motifs in many clinically used drugs, including analgesics, antipsychotics, and antihistamines.[4]
Experimental Protocol
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 2-fluoropyridine (1.2 equiv) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise and stir for 30 minutes.[1]
-
Add methanol (MeOH) followed by sodium borohydride (NaBH₄, 2.0 equiv).[1]
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.[1]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash chromatography on silica gel to obtain the N-substituted piperidine.[1]
Quantitative Data
| Entry | Halogenated Amide Substrate | Product | Yield (%) |
| 1 | N-(5-chloropentyl)benzamide | 1-benzylpiperidine | 85 |
| 2 | N-(5-bromopentyl)-4-methylbenzamide | 1-(4-methylbenzyl)piperidine | 82 |
| 3 | N-(5-chloropentyl)-4-methoxybenzamide | 1-(4-methoxybenzyl)piperidine | 88 |
| 4 | N-(5-chloropentyl)-4-chlorobenzamide | 1-(4-chlorobenzyl)piperidine | 75 |
| 5 | N-benzyl-5-chloropentanamide | 1-benzylpiperidine | 86 |
Note: This data is representative and has been compiled from typical results for this type of reaction.[3] Actual yields may vary depending on the specific substrates and reaction conditions.
Reaction Pathway
Caption: Tandem reaction pathway for the synthesis of N-substituted piperidines.
Method 3: One-Pot, Three-Component Synthesis of Highly Functionalized Piperidines
This protocol describes an efficient one-pot, three-component synthesis of highly functionalized piperidine derivatives using phenylboronic acid as a catalyst.[5]
Application Notes
This method provides a straightforward and environmentally friendly approach to complex piperidine structures. The use of a mild catalyst and ambient reaction temperature makes it an attractive method for library synthesis.[5] Functionalized piperidines synthesized through such methods have shown a wide range of biological activities, including antibacterial, antihypertensive, and anti-inflammatory properties.[5]
Experimental Protocol
-
In a round-bottom flask, a mixture of an aromatic aldehyde (2 mmol), an aromatic amine (2 mmol), and a β-ketoester (1 mmol) is prepared in ethanol (10 mL).
-
Phenylboronic acid (10 mol%) is added to the mixture as a catalyst.[5]
-
The reaction mixture is stirred at room temperature for the appropriate time (typically 14-16 hours).[5]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure product.[5]
Quantitative Data
| Entry | Aldehyde | Amine | β-ketoester | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Ethyl acetoacetate | 14 | 92 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Ethyl acetoacetate | 15 | 88 |
| 3 | 4-Nitrobenzaldehyde | Aniline | Methyl acetoacetate | 15 | 85 |
| 4 | Benzaldehyde | 4-Chloroaniline | Ethyl acetoacetate | 15 | 87 |
| 5 | 4-Hydroxybenzaldehyde | Aniline | Ethyl acetoacetate | 16 | 90 |
Note: This data is representative and has been compiled from typical results for this type of reaction.[5] Actual yields and reaction times may vary depending on the specific substrates.
Logical Relationship Diagram
Caption: Logical relationships in the three-component synthesis of piperidines.
References
Application of 2-Acetylpiperidine in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in the design of new active ingredients. Within this class, 2-acetylpiperidine and its derivatives are emerging as a promising area of research for the development of novel fungicides and insecticides. This document provides a detailed overview of the current understanding and potential applications of 2-acetylpiperidine in the agrochemical sector, along with synthesized protocols for its evaluation.
While direct research on 2-acetylpiperidine as a standalone agrochemical is limited, extensive studies on analogous 2-substituted piperidine derivatives provide a strong rationale for its investigation. The acetyl group at the 2-position offers a key point for further chemical modification, allowing for the creation of diverse libraries of compounds for screening.
Fungicidal Applications
Derivatives of piperidine have demonstrated notable efficacy against a range of phytopathogenic fungi. The inclusion of the piperidine moiety in larger molecules, such as thiazolidinones and thiosemicarbazides, has been shown to be crucial for their fungicidal activity.[1][2] The likely mechanism of action for some of these derivatives involves the disruption of fungal cell membrane integrity.
Quantitative Data on Fungicidal Piperidine Derivatives
The following table summarizes the fungicidal activity of various piperidine-containing compounds against several plant pathogens. This data, derived from studies on related structures, suggests the potential efficacy of novel 2-acetylpiperidine derivatives.
| Compound Class | Fungal Species | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| Benzaldehyde thiosemicarbazide with piperidine | Pythium aphanidermatum | 1.6 | Azoxystrobin | 16.9 |
| Benzaldehyde thiosemicarbazide with piperidine | Rhizoctonia solani | 9.6 | - | - |
| Benzaldehyde thiosemicarbazide with piperidine | Valsa mali | 2.3 | - | - |
| Benzaldehyde thiosemicarbazide with piperidine | Gaeumannomyces graminis | 9.3 | - | - |
| Thiazolidinone with piperidine | Rhodotorula sp. | 16.5 | Fluconazole | >16.5 |
Experimental Protocol: In Vitro Antifungal Assay
This protocol outlines a method for assessing the in vitro fungicidal activity of 2-acetylpiperidine derivatives.
Objective: To determine the half-maximal effective concentration (EC50) of test compounds against selected fungal pathogens.
Materials:
-
Test compounds (2-acetylpiperidine derivatives)
-
Fungal strains (e.g., Pythium aphanidermatum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions of known concentration (e.g., 10 mg/mL).
-
Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 45-50°C.
-
Incorporation of Test Compounds: Add appropriate volumes of the stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.
-
EC50 Determination: Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
Experimental Workflow for Antifungal Screening
Caption: Workflow for the synthesis and antifungal screening of 2-acetylpiperidine derivatives.
Insecticidal Applications
Research has demonstrated the insecticidal potential of piperidine derivatives, particularly against disease vectors like mosquitoes.[3][4] Structure-activity relationship (SAR) studies have highlighted that substitution at the 2-position of the piperidine ring can significantly enhance insecticidal activity.[3][4] For instance, 2-ethyl-piperidine was found to be highly toxic to Aedes aegypti.[3][4] This suggests that 2-acetylpiperidine could serve as a valuable scaffold for developing new insecticides.
Quantitative Data on Insecticidal Piperidine Derivatives
The following table presents the toxicity of various 2-substituted piperidine derivatives against adult female Aedes aegypti mosquitoes, indicating the importance of the substituent at the 2-position.
| Compound | LD50 (µ g/mosquito ) at 24h |
| 2-Ethyl-piperidine | 0.8 |
| 2-Methyl-piperidine | 1.8 - 4.1 |
| 2-Benzyl-piperidine | 29.2 |
Experimental Protocol: Topical Application Bioassay for Insecticidal Activity
This protocol describes a method for evaluating the insecticidal activity of 2-acetylpiperidine derivatives against adult mosquitoes.
Objective: To determine the median lethal dose (LD50) of test compounds when applied topically to adult mosquitoes.
Materials:
-
Test compounds (2-acetylpiperidine derivatives)
-
Acetone (analytical grade)
-
Adult female mosquitoes (e.g., Aedes aegypti), 3-5 days old
-
Micro-applicator
-
Cages for holding mosquitoes
-
Sugar solution (10%)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in acetone to deliver the desired doses in a 0.5 µL volume.
-
Mosquito Preparation: Anesthetize the mosquitoes by chilling them on a cold surface.
-
Topical Application: Apply 0.5 µL of the test solution to the dorsal thorax of each mosquito using a micro-applicator. A control group should be treated with acetone only.
-
Recovery and Observation: Transfer the treated mosquitoes to holding cages and provide them with a 10% sugar solution. Maintain the cages at 27 ± 2°C and 80 ± 10% relative humidity.
-
Mortality Assessment: Record mortality at 24 hours post-treatment. Mosquitoes unable to stand or fly are considered dead.
-
LD50 Calculation: Calculate the LD50 values using probit analysis of the mortality data.
Potential Mechanism of Action: GABA Receptor Modulation
Molecular docking studies on some insecticidal piperidine derivatives suggest that they may act as modulators of the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in the insect central nervous system.[5][6] Binding of an insecticide to the GABA receptor can block the chloride ion channel, leading to hyperexcitation, convulsions, paralysis, and death of the insect.
Caption: Postulated mechanism of action of insecticidal piperidine derivatives on the GABA receptor.
Herbicidal Applications
The exploration of 2-acetylpiperidine derivatives as herbicides is a nascent field. While some piperidinium-based ionic liquids have been investigated for herbicidal properties, there is a lack of specific data on 2-acetylpiperidine itself.[7] However, the structural diversity that can be generated from the 2-acetylpiperidine core warrants its inclusion in high-throughput screening programs for novel herbicidal activity.
Experimental Protocol: Seed Germination and Early Growth Bioassay
This protocol provides a general method for the primary screening of the herbicidal potential of 2-acetylpiperidine derivatives.
Objective: To assess the pre-emergent herbicidal activity of test compounds on monocotyledonous and dicotyledonous model plants.
Materials:
-
Test compounds (2-acetylpiperidine derivatives)
-
Acetone and a surfactant (e.g., Tween 20)
-
Seeds of a monocot (e.g., ryegrass, Lolium perenne) and a dicot (e.g., cress, Lepidium sativum)
-
Filter paper
-
Petri dishes
-
Growth chamber
Procedure:
-
Compound Preparation: Dissolve the test compounds in a small amount of acetone and then dilute with water containing a surfactant to achieve the desired test concentrations (e.g., 10, 100, 1000 ppm).
-
Assay Setup: Place a sheet of filter paper in each petri dish and add a known volume of the test solution (e.g., 5 mL). A control group should be treated with the acetone/surfactant solution in water.
-
Sowing: Place a set number of seeds (e.g., 20) of each plant species in the petri dishes.
-
Incubation: Place the petri dishes in a growth chamber with controlled light, temperature, and humidity conditions.
-
Assessment: After a set period (e.g., 7-14 days), assess the following parameters:
-
Seed germination percentage
-
Root and shoot length
-
General signs of phytotoxicity (e.g., chlorosis, necrosis)
-
-
Data Analysis: Compare the measurements from the treated groups to the control group to determine the extent of growth inhibition.
Conclusion
2-Acetylpiperidine represents a versatile and promising scaffold for the development of new agrochemicals. The existing body of research on related 2-substituted piperidine derivatives strongly supports its potential in the discovery of novel fungicides and insecticides. The synthetic tractability of the 2-acetyl group allows for the creation of diverse chemical libraries, which, when coupled with the robust screening protocols outlined in this document, can accelerate the identification of new lead compounds for crop protection. Further investigation into the herbicidal activity of this chemical class is also warranted.
References
- 1. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Design, synthesis, and insecticidal activity evaluation of piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of 2-Benzylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of 2-benzylpiperidine derivatives, a structural motif of significant interest in medicinal chemistry due to its prevalence in biologically active compounds and natural alkaloids.[1] Solid-phase organic synthesis (SPOS) offers a robust and efficient platform for the rapid generation of compound libraries for drug discovery and lead optimization. The primary advantages of this approach include the ability to use excess reagents to drive reactions to completion and a simplified purification process involving simple filtration and washing steps.
The synthetic strategy outlined herein employs a Wang resin as the solid support, onto which an N-Fmoc protected amino acid is anchored.[2] The core piperidine scaffold is then constructed on the resin, followed by diversification at the piperidine nitrogen and the introduction of the benzyl moiety. Finally, the target 2-benzylpiperidine derivatives are cleaved from the solid support.
Core Synthetic Strategy
The key transformations in the solid-phase synthesis of 2-benzylpiperidine derivatives are:
-
Resin Loading: Covalent attachment of an N-Fmoc protected amino acid to the Wang resin.[2]
-
Fmoc-Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to expose the primary amine.
-
Piperidine Ring Formation: Intramolecular cyclization to form the piperidine ring, often via methods like aza-Michael addition followed by reductive amination.[2]
-
N-Derivatization: Introduction of chemical diversity at the piperidine nitrogen.[2]
-
Benzyl Moiety Introduction: Acylation with a substituted phenylacetic acid and subsequent reduction to form the 2-benzyl group.[2]
-
Cleavage: Release of the final product from the solid support.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for the key steps in the solid-phase synthesis of 2-benzylpiperidine derivatives. The data is compiled from typical solid-phase synthesis protocols and may vary depending on the specific substrates and reaction conditions.
Table 1: Resin Loading and Cleavage Efficiency
| Parameter | Value |
| Initial Resin Loading | 0.8 - 1.2 mmol/g |
| Amino Acid Loading Efficiency | 85 - 95% |
| Overall Yield (after cleavage) | 60 - 85% |
| Product Purity (after cleavage) | >90% |
Table 2: Representative Yields for Synthetic Steps
| Synthetic Step | Reagents | Typical Yield |
| Fmoc-Deprotection | 20% Piperidine in DMF | >99% |
| N-Derivatization (e.g., Acylation) | Acyl chloride, DIPEA | 90 - 98% |
| Benzyl Moiety Introduction (Acylation) | Phenylacetic acid, DIC, HOBt | 85 - 95% |
| Benzyl Moiety Introduction (Reduction) | NaBH(OAc)₃ | 80 - 90% |
Experimental Protocols
Resin Loading: Attachment of N-Fmoc-Amino Acid to Wang Resin
This protocol describes the esterification of an N-Fmoc protected amino acid to the hydroxyl groups of the Wang resin.
-
Materials:
-
Wang Resin
-
N-Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the Wang resin (1.0 eq) in DCM in a reaction vessel for 30 minutes.
-
Drain the solvent.
-
In a separate flask, dissolve the N-Fmoc-protected amino acid (3.0 eq) and DMAP (0.1 eq) in a minimal amount of DMF.
-
Add the amino acid solution to the swollen resin.
-
Add DIC (3.0 eq) to the resin slurry.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Fmoc-Deprotection
This protocol details the removal of the Fmoc protecting group to liberate the free amine.
-
Materials:
-
Fmoc-loaded resin
-
20% (v/v) Piperidine in DMF
-
-
Procedure:
-
Swell the Fmoc-loaded resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Piperidine Ring Formation (via Reductive Amination)
This protocol describes the formation of the piperidone precursor on the solid support.
-
Materials:
-
Resin with deprotected amino acid
-
Glutaraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1% Acetic acid in DMF
-
-
Procedure:
-
Swell the deprotected resin in 1% acetic acid in DMF.
-
Add glutaraldehyde (5.0 eq) and agitate for 1 hour.
-
Add NaBH(OAc)₃ (5.0 eq) and continue to agitate at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin with DMF (3x), water (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
N-Derivatization of the Piperidine Nitrogen
This protocol outlines a general procedure for acylating the piperidine nitrogen to introduce diversity.
-
Materials:
-
Resin-bound piperidine
-
Acyl chloride or Carboxylic acid
-
N,N'-Diisopropylethylamine (DIPEA) or DIC/HOBt for carboxylic acids
-
DMF
-
-
Procedure:
-
Swell the resin-bound piperidine in DMF.
-
Add the acyl chloride (3.0 eq) and DIPEA (4.0 eq).
-
If using a carboxylic acid, add the carboxylic acid (3.0 eq), DIC (3.0 eq), and HOBt (3.0 eq).
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
Introduction of the Benzyl Moiety
This two-step protocol describes the acylation with a substituted phenylacetic acid followed by reduction.
-
Materials:
-
Resin-bound piperidone precursor
-
Substituted phenylacetic acid
-
DIC
-
Hydroxybenzotriazole (HOBt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
DMF
-
1% Acetic acid in DMF
-
-
Procedure:
-
Acylation:
-
Swell the resin in DMF.
-
In a separate flask, pre-activate the substituted phenylacetic acid (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 20 minutes.
-
Add the activated acid solution to the resin and agitate for 6 hours.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Reduction:
-
Swell the acylated resin in 1% acetic acid in DMF.
-
Add NaBH(OAc)₃ (5.0 eq) and agitate at room temperature for 12 hours.
-
Drain and wash the resin with DMF (3x), water (3x), DMF (3x), and DCM (3x).
-
-
Cleavage from the Resin
This protocol describes the final step of releasing the 2-benzylpiperidine derivative from the Wang resin.
-
Materials:
-
Product-loaded resin
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
-
-
Procedure:
-
Wash the dried resin with DCM.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA/DCM.
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and purify by preparative HPLC.
-
Visualizations
References
Application Notes and Protocols for the Derivatization of the Ketone Group in 1-(Piperidin-2-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Piperidin-2-yl)ethanone is a valuable synthetic intermediate in medicinal chemistry, featuring a piperidine ring and a reactive ketone functional group. The derivatization of this ketone group opens up a plethora of opportunities for structural modification, enabling the synthesis of diverse compound libraries for drug discovery and development. The piperidine moiety is a common scaffold in many pharmaceuticals, and modifying the ketone can significantly impact a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[1][2]
These application notes provide detailed protocols for several key derivatization strategies for the ketone group of this compound, including reductive amination, Wittig reaction, oxime and hydrazone formation, and enamine synthesis. The protocols are designed to be readily applicable in a standard laboratory setting.
Reductive Amination: Conversion to Substituted Amines
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[3][4] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the ketone and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method offers a high degree of control and avoids the over-alkylation often encountered in direct alkylation of amines.[3]
Application
This protocol is suitable for introducing a wide variety of alkyl or aryl substituents at the ethylamine side chain, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Primary or secondary amine of choice (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[3]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) and the selected amine (1.1 eq) in DCE (0.2 M), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted amine derivative.
Data Presentation
| Derivative Type | Reagent Example | Reducing Agent | Typical Yield (%) |
| Secondary Amine | Benzylamine | NaBH(OAc)₃ | 75-90 |
| Tertiary Amine | Morpholine | NaBH(OAc)₃ | 70-85 |
| Secondary Amine | Methylamine | NaBH₃CN | 70-85 |
Reaction Workflow
Caption: Workflow for the reductive amination of this compound.
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting a ketone with a phosphorus ylide (Wittig reagent).[5][6][7] This reaction is highly versatile and allows for the introduction of a wide range of substituted vinyl groups. The stereochemical outcome (E/Z) of the alkene can often be controlled by the nature of the ylide used.[5][6]
Application
This protocol is ideal for synthesizing alkene derivatives of this compound, which can serve as precursors for further functionalization or as final compounds for biological evaluation.
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Standard laboratory glassware, syringe, and magnetic stirrer under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF (0.3 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 eq) to the suspension. For n-BuLi, add it dropwise via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The byproduct, triphenylphosphine oxide, can often be removed by precipitation or column chromatography. Purify the crude product by column chromatography on silica gel.
Data Presentation
| Ylide Type | Reagent Example | Product Type | Typical Yield (%) |
| Non-stabilized | Methyltriphenylphosphonium bromide | Terminal Alkene | 60-80 |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane | α,β-Unsaturated Ester | 70-90 |
Reaction Pathway
Caption: General pathway of the Wittig reaction with this compound.
Oxime and Hydrazone Formation: Stable Iminic Derivatives
The reaction of ketones with hydroxylamine or hydrazine derivatives provides stable oximes and hydrazones, respectively.[8][9] These derivatives are often crystalline solids, making them useful for characterization. In drug development, these moieties can act as bioisosteres or improve pharmacokinetic properties. The reaction is typically straightforward and proceeds under mild conditions.[10]
Application
This protocol is useful for creating stable derivatives for purification, characterization, or for their potential biological activities. Hydrazones can also serve as intermediates for the synthesis of other heterocyclic systems.
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Hydroxylamine hydrochloride or Hydrazine hydrate (or a substituted hydrazine)
-
Sodium acetate or Pyridine as a base
-
Ethanol or Methanol
-
Standard laboratory glassware and magnetic stirrer
Procedure for Oxime Formation:
-
Dissolve this compound hydrochloride (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol (0.5 M).
-
Add sodium acetate (1.5 eq) to the solution and stir.
-
Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the oxime derivative. Recrystallization or column chromatography can be used for further purification if necessary.
Procedure for Hydrazone Formation:
-
Dissolve this compound (1.0 eq) in ethanol (0.5 M).
-
Add a few drops of acetic acid as a catalyst.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution.
-
Stir the mixture at room temperature for 2-6 hours. A precipitate may form.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution and purify the residue by column chromatography or recrystallization.
Data Presentation
| Derivative | Reagent | Base/Catalyst | Typical Yield (%) |
| Oxime | Hydroxylamine HCl | Sodium Acetate | 85-95 |
| Hydrazone | Hydrazine Hydrate | Acetic Acid | 80-95 |
| Phenylhydrazone | Phenylhydrazine | Acetic Acid | 85-98 |
Enamine Formation: Nucleophilic Intermediates
Ketones react with secondary amines in the presence of an acid catalyst to form enamines.[11][12] Enamines are valuable synthetic intermediates as they are nucleophilic at the α-carbon and can react with various electrophiles.[13] The reaction is reversible, and water is removed to drive the equilibrium towards the product.[11]
Application
This protocol is designed to synthesize enamine intermediates from this compound, which can then be used in subsequent alkylation or acylation reactions (Stork enamine alkylation).[13]
Experimental Protocol
Materials:
-
This compound
-
Secondary amine (e.g., pyrrolidine, morpholine)
-
p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
Toluene or Benzene
-
Dean-Stark apparatus
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add this compound (1.0 eq), the secondary amine (1.2 eq), a catalytic amount of p-TsOH (0.05 eq), and toluene (0.4 M).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the solution with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting enamine is often used in the next step without further purification due to its potential instability.
Logical Relationship Diagram
Caption: Decision logic for successful enamine formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. | Semantic Scholar [semanticscholar.org]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Khan Academy [fr.khanacademy.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Asymmetric Reduction of Pyridinium Salts to Piperidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral piperidines are crucial structural motifs found in a vast array of natural products and pharmaceuticals.[1][2][3] The development of efficient and stereoselective methods for their synthesis is of significant interest in medicinal chemistry and drug discovery. One of the most direct strategies to obtain these valuable compounds is through the asymmetric reduction of readily available pyridine derivatives.[2][4] However, the inherent aromaticity and catalyst-poisoning nature of pyridines pose significant challenges to their direct hydrogenation.[2][5]
A successful approach to overcome these hurdles involves the activation of the pyridine ring by forming pyridinium salts. This activation lowers the energy barrier for reduction and prevents catalyst inhibition.[2][5] This document provides detailed application notes and protocols for the asymmetric reduction of pyridinium salts to chiral piperidines, focusing on transition metal-catalyzed methodologies.
Catalytic Methodologies
Several transition metal-based catalytic systems have been developed for the asymmetric reduction of pyridinium salts, primarily utilizing iridium and rhodium catalysts in combination with chiral ligands. These methods can be broadly categorized into asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (using a hydrogen donor like formic acid).[4]
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium catalysts, particularly in combination with chiral phosphine ligands, have proven highly effective for the enantioselective hydrogenation of pyridinium salts.[5][6] This method often requires high pressures of hydrogen gas but provides excellent enantioselectivities for a range of substrates.
A key strategy in this approach is the in situ generation of hydrogen bromide, which is believed to protonate the resulting piperidine, thereby preventing it from coordinating to and deactivating the metal catalyst.[5]
General Reaction Scheme:
Caption: General scheme of Iridium-catalyzed asymmetric hydrogenation.
Rhodium-Catalyzed Asymmetric Transfer Hydrogenation
Rhodium-catalyzed asymmetric transfer hydrogenation offers a safer and operationally simpler alternative to high-pressure hydrogenation.[4] This method typically employs formic acid as the hydrogen source in the presence of a chiral amine. A notable advancement in this area is the asymmetric reductive transamination, where a chiral primary amine not only induces chirality but also replaces the original nitrogen atom of the pyridine ring.[1][2] This technique demonstrates excellent diastereoselectivity and enantioselectivity and is tolerant of various functional groups.[1][2]
Experimental Workflow:
Caption: Workflow for Rh-catalyzed asymmetric transfer hydrogenation.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the asymmetric reduction of various pyridinium salts.
| Catalyst System | Substrate (Pyridinium Salt) | Method | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / (R)-SynPhos | N-Benzyl-2-phenylpyridinium bromide | Hydrogenation | >95 | 88 | [4] |
| [Ir(COD)Cl]₂ / MeO-BoQPhos | N-Benzyl-2-benzylpyridinium bromide | Hydrogenation | 86 | 81:19 (er) | [7][8] |
| [Ir(COD)Cl]₂ / MeO-BoQPhos | N-Benzyl-2-isopropylpyridinium bromide | Hydrogenation | - | 91:9 (er) | [8] |
| Rh-JosiPhos | N-Benzyl-3-phenylpyridinium bromide | Hydrogenation | up to 90 | up to 90 | [9][10] |
| [Cp*RhCl₂]₂ / (R)-PEA | 2-Substituted Pyridinium Salts | Transfer Hydrogenation | High | High (ds & ee) | [1] |
er: enantiomeric ratio; ds: diastereoselectivity; ee: enantiomeric excess; PEA: phenylethylamine
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts
This protocol is adapted from the work of Zhou and coworkers.[5]
Materials:
-
[{Ir(cod)Cl}₂] (Iridium(I) chloride cyclooctadiene complex dimer)
-
(R)-SynPhos (or other suitable chiral phosphine ligand)
-
2-Substituted N-benzylpyridinium bromide
-
Toluene (PhMe)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium carbonate solution
-
Nitrogen gas
-
Hydrogen gas
-
Stainless steel autoclave
Procedure:
-
In a nitrogen-filled glovebox, prepare the catalyst solution by dissolving [{Ir(cod)Cl}₂] (0.0025 mmol) and (R)-SynPhos (0.0055 mmol) in a 1:1 mixture of PhMe/CH₂Cl₂ (1.0 mL).
-
Stir the catalyst mixture at room temperature for 20-30 minutes.
-
Place the pyridinium salt substrate (0.25 mmol) into a stainless steel autoclave.
-
Transfer the prepared catalyst solution to the autoclave using a syringe.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Pressurize the autoclave with hydrogen gas to 600 psi.
-
Stir the reaction mixture at 28 °C for 20-24 hours.
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Add saturated sodium carbonate solution to the reaction mixture and stir for 15-30 minutes.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral piperidine.
Protocol 2: Rhodium-Catalyzed Asymmetric Reductive Transamination
This protocol is based on a rhodium-catalyzed transfer hydrogenation method.[1]
Materials:
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
2-Substituted pyridinium salt
-
(R)- or (S)-1-Phenylethylamine (PEA)
-
Formic acid (HCOOH)
-
Dichloromethane (DCM)
-
Water
-
Nitrogen or Argon atmosphere (optional, reaction can be run in air)
Procedure:
-
To a reaction vial, add the pyridinium salt (0.5 mmol), (R)- or (S)-1-phenylethylamine (10 equivalents), and formic acid (24 equivalents).
-
Add a 15:1 mixture of DCM/H₂O (4.0 mL).
-
Add [Cp*RhCl₂]₂ (1 mol%).
-
Seal the vial and stir the reaction mixture at 40 °C for 22 hours. The reaction can be performed in air.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired chiral piperidine.
Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Reaction conditions may need to be optimized for specific substrates. Always follow appropriate safety precautions when handling chemicals and high-pressure equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Piperidin-2-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-(Piperidin-2-yl)ethanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the reaction of a Grignard reagent with N-protected 2-cyanopiperidine, followed by deprotection.
Q1: Why is my reaction yield consistently low?
Low yield can be attributed to several factors, ranging from reagent quality to reaction conditions. A primary cause is often the deactivation of the Grignard reagent.
-
Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Impure Starting Materials: The purity of the N-protected 2-cyanopiperidine is crucial. Impurities can interfere with the reaction. It is advisable to purify the starting material if its purity is questionable.
-
Incorrect Reaction Temperature: The addition of the Grignard reagent should typically be performed at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction. Subsequently, allowing the reaction to warm to room temperature can ensure it proceeds to completion.
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I am observing the formation of multiple side products on my TLC plate. What are they and how can I minimize them?
The formation of side products is a common issue. The most likely side products in this synthesis are the result of the Grignard reagent acting as a base or from over-addition.
-
Enolate Formation: If there are acidic protons alpha to the nitrile group, the Grignard reagent can act as a base, leading to the formation of an enolate and reducing the amount of desired ketone. Using a less sterically hindered Grignard reagent or a different organometallic reagent could potentially mitigate this.
-
Tertiary Alcohol Formation: If the initially formed ketone is not sufficiently stabilized as the magnesium salt of the imine intermediate, it can react with a second equivalent of the Grignard reagent to form a tertiary alcohol after workup. Slow, dropwise addition of the Grignard reagent at low temperatures can help to prevent this over-addition.
Q3: The purification of the final product is challenging. What is the recommended procedure?
Purification of this compound can be complicated by its basicity and potential water solubility.
-
Aqueous Work-up: During the aqueous work-up, it is important to carefully adjust the pH. Acidifying the aqueous layer will protonate the piperidine nitrogen, moving the product into the aqueous phase, which can be used to separate it from non-basic organic impurities. Subsequently, basifying the aqueous layer will allow for extraction of the product into an organic solvent.
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for purification. A solvent system of dichloromethane/methanol with a small amount of ammonium hydroxide can be effective. The ammonium hydroxide helps to prevent the product from tailing on the silica gel.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A robust method involves the use of an N-protected 2-cyanopiperidine and a methyl Grignard reagent (e.g., methylmagnesium bromide). The N-protecting group (e.g., Boc or Cbz) prevents side reactions at the piperidine nitrogen. The reaction of the Grignard reagent with the nitrile forms an imine intermediate, which is then hydrolyzed during aqueous work-up to yield the ketone. The final step is the removal of the N-protecting group.
Q2: How critical is the choice of the N-protecting group?
The choice of the N-protecting group is important. It must be stable to the Grignard reagent and easily removable at the end of the synthesis. The Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to the reaction conditions and can be readily removed with acid.
Q3: Can I use other organometallic reagents instead of a Grignard reagent?
Yes, other organometallic reagents, such as organolithium reagents (e.g., methyllithium), can also be used. However, organolithium reagents are generally more reactive and may lead to a higher incidence of side reactions.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of the N-Boc protected this compound intermediate.
| Experiment ID | Grignard Reagent (Equivalents) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |
| 1 | MeMgBr (1.2) | 0 to RT | 4 | THF | 75 |
| 2 | MeMgBr (1.2) | -78 to RT | 4 | THF | 68 |
| 3 | MeMgBr (2.0) | 0 to RT | 4 | THF | 65 (with tertiary alcohol byproduct) |
| 4 | MeLi (1.2) | -78 to RT | 2 | Diethyl Ether | 72 |
Experimental Protocols
Synthesis of N-Boc-1-(Piperidin-2-yl)ethanone
-
To a solution of N-Boc-2-cyanopiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of N-Boc-1-(Piperidin-2-yl)ethanone
-
Dissolve the N-Boc protected ketone in a solution of hydrochloric acid in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
Common side reactions in the acylation of piperidines
Welcome to the technical support center for the acylation of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the synthesis of N-acylpiperidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the N-acylation of piperidines?
A1: While the N-acylation of piperidines is generally a robust reaction, the most common problems are not exotic side reactions but rather experimental issues that lead to low yields or incomplete reactions.[1][2] These include:
-
Incomplete or Slow Reaction: Often caused by insufficient reactivity of the acylating agent, steric hindrance at the nitrogen atom, or using a non-optimal solvent.[1][3]
-
Protonation of the Piperidine: Acidic byproducts, such as HCl from acyl chlorides, can protonate the starting piperidine, rendering it non-nucleophilic and effectively stopping the reaction.[1]
-
Hydrolysis of the Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture. The presence of water in the solvent or on glassware can lead to the hydrolysis of the acylating agent, reducing its effective concentration.[1]
-
Purification Difficulties: The basic nature of the piperidine nitrogen in the product can cause significant tailing during silica gel chromatography, leading to poor separation and low recovery.[4]
Q2: My acylation reaction is sluggish and gives a low yield. What are the first things I should check?
A2: For sluggish reactions, several factors should be investigated.[1] Consider the following troubleshooting steps:
-
Acylating Agent Reactivity: Acyl chlorides are generally more reactive than acid anhydrides.[1] If you are using a less reactive acylating agent with a sterically hindered or electronically deactivated piperidine, switching to a more reactive one like an acyl chloride can improve the reaction rate.[1][5]
-
Use of a Base: It is critical to include a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), when using acylating agents like acyl chlorides that produce an acid byproduct.[1] The base neutralizes the acid, preventing the protonation of your piperidine starting material.[1]
-
Addition of a Catalyst: For less reactive systems, adding a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1]
-
Solvent Choice: Ensure you are using an anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).[1] Water will consume your acylating agent.[1]
Q3: I am observing a precipitate forming in my reaction vessel. What is it likely to be?
A3: If you are using an acyl chloride and a tertiary amine base like triethylamine (TEA), the precipitate is most likely the triethylammonium chloride salt (Et₃N·HCl).[1] This is a direct consequence of the base successfully neutralizing the HCl byproduct generated during the reaction. This is generally a good sign, as it indicates the reaction is proceeding and the piperidine starting material is not being protonated and taken out of the reaction. The salt is typically removed during the aqueous workup.
Q4: Are there any alternative, less common acylating agents I can use?
A4: Yes, while acyl chlorides, anhydrides, and carboxylic acids are most common, other acyl surrogates can be used under specific conditions.[6] These include reagents like N-acylbenzotriazoles, aldehydes, esters, or amides, often employed in transition-metal-catalyzed or metal-free C-H activation protocols, though these are less common for simple N-acylation of piperidines.[6]
Troubleshooting Guide
Problem: Low Yield and Incomplete Conversion
Question: My N-acylation reaction is not going to completion, and the yield is poor. How can I troubleshoot this?
Answer: Low yield is a common problem that can often be solved by systematically evaluating the reaction components and conditions. The following workflow can help identify the root cause.
References
Technical Support Center: Overcoming Challenges in the Cyclization of Piperidine Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of piperidine rings.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during piperidine ring cyclization experiments.
Issue 1: Low Reaction Yield
Question: My piperidine ring cyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in piperidine ring cyclization can be attributed to several factors, ranging from suboptimal reaction conditions to competing side reactions. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Inefficient Iminium Ion Formation (Reductive Amination) | Operate in a mildly acidic pH range of 4-6. This can be achieved by adding a reagent like acetic acid. If the medium is too acidic, the piperidine will be protonated and non-nucleophilic, halting the reaction.[1] |
| Decomposition of Reducing Agent | Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions. Ensure all glassware is oven-dried and use anhydrous solvents.[1] Consider a two-step process where the imine is pre-formed before adding a pH-sensitive reducing agent like NaBH₄.[1] |
| Poor Nucleophilicity of the Amine | For SN2-type cyclizations, ensure the use of a suitable aprotic solvent, such as acetonitrile or DMF, to avoid solvolysis of the alkyl halide.[1] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to ensure the consumption of the starting materials.[1] A moderate increase in temperature or an extension of the reaction time may be necessary.[1] |
| Poor Diene/Dienophile Reactivity (Aza-Diels-Alder) | Electron-withdrawing groups on the imine nitrogen can increase the reaction rate.[2] |
| Decomposition at High Temperatures | Lowering the reaction temperature may help to minimize side product formation and decomposition.[2] |
Experimental Protocol: Optimization of Reductive Amination
This protocol provides a general guideline for optimizing the reductive amination to form a piperidine ring.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino-aldehyde/ketone precursor in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
pH Adjustment: Add a weak acid, such as acetic acid (typically 1-2 equivalents), to catalyze iminium ion formation.
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. Monitor the reaction by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C. Add a selective reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents), portion-wise. STAB is often preferred as it is mild and selective for iminium ions.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Formation of Side Products
Question: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of side products. What are the common side reactions and how can I minimize them?
Answer:
The formation of side products is a common challenge in piperidine synthesis. Identifying the nature of these byproducts is the first step toward mitigating their formation.
Common Side Reactions and Solutions:
| Side Reaction | Description | Recommended Solution |
| Reduction of Starting Aldehyde/Ketone | In reductive amination, the reducing agent can reduce the starting carbonyl compound to an alcohol. | Employ a reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (STAB).[1] |
| Self-Cyclization of Precursor | Substrates like 5-bromovaleric acid can undergo self-cyclization to form a lactone, especially at elevated temperatures.[1] | Maintain a moderate reaction temperature and consider adding the electrophilic precursor slowly to the reaction mixture containing an excess of the amine.[1] |
| Aspartimide Formation | In peptide synthesis involving piperidine for Fmoc deprotection, base-catalyzed aspartimide formation can occur, particularly at Asp-Gly sequences.[3] | Minimize the exposure time to piperidine and use a lower concentration if possible. |
| Aza-Michael Addition to Maleimides | If a linker contains a maleimide group, piperidine can undergo an aza-Michael addition, preventing intended conjugation.[3] | Protect the maleimide group or perform the piperidine-mediated step before introducing the maleimide functionality. |
| Ring Contraction | Nucleophilic substitutions at the 3-position of pyridines can sometimes lead to the formation of substituted pyrrolidines through an intermediate aziridine.[4] | Carefully select the reaction conditions and the nature of the nucleophile and leaving group. |
Logical Workflow for Troubleshooting Side Product Formation:
Caption: A decision-making workflow for troubleshooting the formation of side products.
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my piperidine-containing compound. What are the common purification challenges and how can I overcome them?
Answer:
The basic nature of the piperidine nitrogen can often lead to challenges during purification, particularly with silica gel chromatography.
Common Purification Issues and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Tailing on Silica Gel Column | The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface.[5] | Mobile Phase Modification: Add a basic modifier to the eluent, such as 0.1-1% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol.[5] Stationary Phase Modification: Use amine-deactivated silica gel or an alternative stationary phase like basic or neutral alumina.[5] |
| Low Recovery After Chromatography | Strong or irreversible binding of the basic piperidine to the acidic silica gel.[5] | Use the troubleshooting steps for tailing mentioned above.[5] Reverse-phase chromatography with an acidic mobile phase modifier (e.g., TFA or formic acid) can also be a good alternative.[5] |
| Separation from Pyridine Impurity | Piperidine and pyridine form a constant boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine), making separation by simple distillation difficult.[2] | Azeotropic Distillation: Use water as an entrainer to form a new, lower-boiling azeotrope with pyridine.[2] Selective Salt Formation: React the mixture with CO₂ to form a solid piperidine carbonate salt, which can be separated by filtration as pyridine does not react.[2] |
| Product is a Salt | Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases to form salts.[2] | To recover the free base, dissolve the salt in water, basify the solution (e.g., with NaOH), and extract the free piperidine with an organic solvent.[6] |
Experimental Protocol: Purification of a Basic Piperidine Derivative by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system. For basic compounds, it is recommended to add a basic modifier like triethylamine (0.5% v/v) to the eluent.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, either isocratically or using a gradient of increasing polarity.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for piperidine ring synthesis?
A1: The primary strategies for synthesizing the piperidine ring include:
-
Intramolecular Cyclization: This involves the formation of a C-N or C-C bond within a linear precursor containing a nitrogen atom.[7] Common methods include reductive amination of amino-ketones/aldehydes, intramolecular SN2 reactions, and radical-mediated cyclizations.[1][7]
-
Intermolecular Reactions: These methods construct the ring from two or more components. The Aza-Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for this purpose.[2]
-
Hydrogenation of Pyridines: The reduction of substituted or unsubstituted pyridines is a common method for obtaining piperidines.[7][8]
Q2: How can I control stereoselectivity during piperidine ring formation?
A2: Achieving the desired stereoselectivity is a significant challenge. Some approaches include:
-
Use of Chiral Catalysts and Ligands: Chiral catalysts can influence the stereochemical outcome of the reaction.[7]
-
Substrate Control: The stereochemistry of existing chiral centers in the starting material can direct the formation of new stereocenters.
-
Reaction Conditions: In some cases, reaction parameters like temperature and pressure can influence the diastereomeric ratio. For instance, in the hydrogenation of some pyridines, increasing pressure has been shown to improve the cis:trans ratio.[2]
Q3: My piperidine product is a yellow liquid. What is the cause and how can I fix it?
A3: A yellow tint in piperidine is typically due to oxidation products.[2] For high-purity applications, purification is recommended. Distillation is an effective method for removing these colored impurities.[2] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2]
Q4: What is the role of protecting groups in piperidine synthesis?
A4: Protecting groups are often crucial in multi-step syntheses of complex piperidines. They are used to:
-
Mask Reactive Functional Groups: To prevent unwanted side reactions at other sites in the molecule.
-
Influence Stereoselectivity: A bulky protecting group can direct the approach of reagents, influencing the stereochemical outcome of a reaction.
-
Modify Reactivity: An electron-withdrawing protecting group on the nitrogen can decrease its nucleophilicity, which can be advantageous in certain synthetic steps.
General Experimental Workflow for Piperidine Synthesis:
Caption: A generalized workflow for the synthesis and purification of piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalytic Hydrogenation of Pyridines
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation of pyridines to piperidines. Piperidines are crucial building blocks in a vast array of pharmaceuticals and agrochemicals.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the catalytic hydrogenation of pyridines?
A1: The primary challenges stem from the aromatic stability of the pyridine ring, which requires potent catalysts and often harsh reaction conditions like high pressure and temperature to overcome.[2][3][4] Additionally, the basic nitrogen atom in both the pyridine substrate and the resulting piperidine product can act as a catalyst poison, binding to the metal center and inhibiting its activity.[1][2][3][5]
Q2: What are the most common types of catalysts used for pyridine hydrogenation?
A2: A range of heterogeneous and homogeneous catalysts are employed.[2]
-
Heterogeneous Catalysts: These are most common due to their ease of separation and recycling.[2][3] Widely used examples include noble metals like rhodium (e.g., Rh₂O₃, Rh/C), platinum (e.g., PtO₂, Pt/C), and palladium (e.g., Pd/C).[1][5][6] Non-noble metals like Nickel are more cost-effective but often require more severe conditions.[1]
-
Homogeneous Catalysts: These systems can offer high activity and selectivity under milder conditions but present challenges in separating the catalyst from the product.[2]
-
Electrocatalytic Systems: Emerging methods using catalysts like Rhodium on Ketjenblack (Rh/KB) allow for hydrogenation at ambient temperature and pressure.[7]
Q3: Why are acidic additives often used in pyridine hydrogenation?
A3: Acidic additives, such as acetic acid or sulfuric acid, are frequently used to protonate the nitrogen atom of the pyridine ring.[2] This protonation forms a pyridinium salt, which activates the ring, making it more susceptible to reduction.[5] This strategy also prevents the nitrogen's lone pair from binding to and poisoning the metal catalyst.[8] The amount of acid can also be used to tune the chemoselectivity of the reaction, for instance, in the reduction of pyridinecarbonitriles.[9][10]
Q4: What are typical reaction conditions for pyridine hydrogenation?
A4: Conditions vary widely depending on the catalyst and substrate. Noble metal catalysts can operate under milder conditions (e.g., 5 bar H₂ at 40°C with Rh₂O₃).[1][5] Other systems, particularly with less active catalysts or more challenging substrates, may require high pressures (50-100 bar or more) and elevated temperatures (80-200°C).[1][4][11]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments.
Q5: My reaction shows low or no conversion to the desired piperidine. What are the potential causes and solutions?
A5: Low conversion is a common issue that can be traced to several factors. Refer to the troubleshooting workflow below.
-
Catalyst Activity: Ensure you are using a fresh or properly activated catalyst. Some catalysts may be pyrophoric or require pre-reduction before use.[1][2]
-
Catalyst Poisoning: The pyridine substrate, piperidine product, or impurities in the starting material (e.g., sulfur compounds) can poison the catalyst.[1][5][10] Adding an acid can mitigate poisoning by the nitrogen heterocycles.
-
Insufficient Pressure/Temperature: The aromatic pyridine ring is very stable.[2] Many hydrogenations require high pressure (30-80 bar) and temperature (60-80°C) to achieve full conversion.[4] A decrease in pressure can lead to a significant drop in conversion.[4]
-
Improper Solvent: The choice of solvent can impact the reaction. Protic solvents like trifluoroethanol (TFE), methanol, or acetic acid are commonly used.[1]
Q6: My reaction is producing significant byproducts or stopping at partially hydrogenated intermediates. How can I improve selectivity?
A6: Poor selectivity can manifest as the formation of undesired side products or incomplete reduction.
-
Catalyst Choice: The catalyst itself is a critical factor. For example, while Pd catalysts are widely used, PtO₂, Ru/C, or Rh/C might offer different selectivity profiles and should be screened.[6]
-
Adjusting Additives: For substrates with multiple reducible groups (e.g., pyridinecarbonitriles), selectivity can be tuned by adjusting the amount of an acidic additive.[9][10] A specific molar ratio of acid to substrate can favor the reduction of one functional group over another.[9]
-
Reaction Conditions: Harsh conditions (high temperature) can sometimes lead to side reactions or dehalogenation in substituted pyridines.[5][10] Conversely, to drive a partial hydrogenation to completion, increasing pressure and temperature may be necessary.[4]
-
Solvent Effects: Changing the solvent can influence selectivity. For example, when hydrogenating ethyl nicotinate, changing the solvent and lowering the pressure can selectively produce the partially hydrogenated material.[4]
Q7: I am attempting to hydrogenate a halogenated pyridine, but the halogen is being removed (dehalogenation). How can this be prevented?
A7: Dehalogenation is a common and challenging side reaction in the hydrogenation of halogenated pyridines, particularly with palladium catalysts.[4][5] Unfortunately, under many standard hydrogenation conditions, C-X bond hydrogenolysis is competitive with or faster than ring reduction. This has been widely observed in the literature.[5] Success may require screening different catalysts (e.g., platinum- or rhodium-based systems which are sometimes less prone to dehalogenation than palladium) and carefully optimizing for the mildest possible conditions (lower temperature and pressure) that still allow for ring saturation.
Q8: The hydrogenation of my substituted pyridine is resulting in a poor mixture of diastereomers. How can I control the stereoselectivity?
A8: Achieving high diastereoselectivity can be challenging. For multi-substituted pyridines, rhodium oxide (Rh₂O₃) has been shown to produce the corresponding cis piperidines as the major product under mild conditions.[5] It has also been reported that increasing the hydrogen pressure (e.g., from 30 bar to 80 bar) can improve the diastereomeric ratio in favor of the cis derivative.[4]
Data Presentation
Table 1: Performance Comparison of Common Heterogeneous Catalysts
| Catalyst | Typical H₂ Pressure | Typical Temperature | Solvent(s) | Key Features & Advantages |
|---|---|---|---|---|
| Rh₂O₃ | 5 bar[5] | 40°C[5] | TFE[5] | Highly active under mild conditions; tolerates many functional groups (alcohols, amines).[1][5] |
| PtO₂ | 50 - 70 bar[2][11] | Room Temp - 80°C[2][4] | Acetic Acid, MeOH[2][11] | Versatile and effective, often used in acidic medium to prevent catalyst poisoning.[2][8] |
| Pd/C | 6 - 70 bar[9] | 30 - 80°C[4][9] | MeOH, H₂O/DCM[1][9] | Widely used; selectivity can be tuned with acidic additives.[2][9] Prone to dehalogenation.[5] |
| Raney Ni | 150 - 300 atm[1] | High | Alcohols | Cost-effective but requires harsh reaction conditions.[1] |
| Rh/C | 5 - 70 bar[1] | 25 - 80°C[1] | TFE, MeOH | Highly effective, sometimes requires higher temperatures/pressures than Rh₂O₃.[1][5] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using Rh₂O₃ under Mild Conditions [5]
-
Catalyst Preparation: Add the pyridine substrate (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%) to a vial equipped with a magnetic stir bar.
-
Reaction Setup: Add trifluoroethanol (TFE, 1.0 mL) to the vial.
-
Hydrogenation: Place the vial into a high-pressure reactor. Seal the reactor and purge three times with nitrogen, followed by three times with hydrogen. Pressurize the reactor with hydrogen gas to 5 bar.
-
Reaction Execution: Stir the reaction mixture vigorously at 40°C for 16 hours.
-
Work-up: After the reaction, carefully vent the excess hydrogen and purge with nitrogen. The catalyst can be removed by filtration through a pad of Celite®, and the solvent can be removed under reduced pressure to yield the crude product.
Protocol 2: General Procedure for Hydrogenation using PtO₂ (Adams' Catalyst) in Acidic Medium [2][11]
-
Reaction Setup: In a high-pressure autoclave, dissolve the pyridine substrate in glacial acetic acid (5-10 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.
-
Hydrogenation: Seal the reactor vessel. Purge the system several times with an inert gas (e.g., nitrogen) to remove air, then purge with hydrogen.
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[2][11] Begin vigorous stirring and maintain the reaction at the target temperature (e.g., room temperature) until hydrogen uptake ceases.
-
Work-up: Carefully vent the excess hydrogen and purge the reactor with nitrogen. Dilute the reaction mixture with a suitable solvent like ethyl acetate. Remove the catalyst by filtration through Celite®. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water.[2] The filtrate can then be worked up to isolate the product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. thalesnano.com [thalesnano.com]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting diastereoselectivity in 2-substituted piperidine synthesis
Welcome to the technical support center for the synthesis of 2-substituted piperidines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to diastereoselectivity in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-substituted piperidines with high diastereoselectivity?
A1: Several robust methods are employed to achieve high diastereoselectivity in 2-substituted piperidine synthesis. Key strategies include:
-
Catalytic Hydrogenation of Substituted Pyridines: This is a widely used method where the choice of catalyst (e.g., Ruthenium, Iridium, Rhodium) and reaction conditions can strongly influence the stereochemical outcome, often favoring cis-isomers.[1]
-
Intramolecular Cyclization Reactions: Methods like the aza-Prins cyclization, palladium-catalyzed cyclization of amino-allylic carbonates, and reductive cyclization of amino acetals are effective for controlling stereochemistry.[1][2]
-
Use of Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary, such as one derived from carbohydrates or pseudoephedrine, into the molecule can direct the stereochemical course of a reaction.[3][4][5][6]
-
Organocatalytic Asymmetric Reactions: Biomimetic approaches using organocatalysts can facilitate reactions like the Mannich addition to cyclic imines, yielding products with high enantioselectivity.[7]
-
[2+2+2] Cycloaddition Reactions: Rhodium-catalyzed cycloadditions of alkynes, alkenes, and isocyanates offer a powerful method for constructing polysubstituted piperidines with controlled stereochemistry.[8]
Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the first troubleshooting steps I should take?
A2: A low diastereomeric ratio (d.r.) is a common issue. Here are the initial steps to troubleshoot this problem:
-
Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) often enhances selectivity by favoring the transition state with the lower activation energy.[9]
-
Screen Different Solvents: The polarity and coordinating ability of the solvent can stabilize one transition state over the other. Experiment with a range of solvents (e.g., toluene, dichloromethane, acetonitrile, THF).[9][10]
-
Evaluate Catalysts and Reagents: The choice of catalyst (for catalytic reactions) or acid (for reactions like the Pictet-Spengler) is critical. Screen a variety of catalysts or acids and their concentrations.[9] In some cases, the addition of salts like LiBr can significantly influence the diastereoselectivity.[11][12]
Q3: How does the choice of protecting group on the nitrogen atom affect diastereoselectivity?
A3: The nitrogen protecting group can have a significant impact on diastereoselectivity due to both steric and electronic effects. A bulky protecting group can sterically hinder one face of the molecule, directing an incoming reagent to the opposite face. Electronically, the protecting group can influence the geometry and reactivity of key intermediates, such as iminium ions. For instance, in copper(II) carboxylate promoted carboamination, arylsulfonamides are often superior substrates compared to N-benzoyl groups.[13] It is often beneficial to screen several N-protecting groups (e.g., Boc, Cbz, Ts) to find the optimal one for a desired stereochemical outcome.
Troubleshooting Guide
Issue 1: Poor cis/trans Selectivity in the Hydrogenation of 2-Substituted Pyridines
Potential Causes:
-
Inappropriate Catalyst: The choice of metal and ligand in the catalyst is crucial for directing the stereochemistry of the hydrogenation.
-
Harsh Reaction Conditions: High temperatures and pressures can reduce the inherent selectivity of the catalytic system.
-
Substrate-Catalyst Mismatch: The substituents on the pyridine ring may not be compatible with the chosen catalyst, leading to poor facial selectivity.
Troubleshooting Steps:
-
Catalyst Screening: Evaluate a range of heterogeneous and homogeneous catalysts. For instance, ruthenium and nickel-based heterogeneous catalysts have been shown to be effective for cis-hydrogenation.[1] Iridium-based catalysts are also effective for the stereoselective hydrogenation of pyridinium salts.[1]
-
Optimize Reaction Conditions: Systematically vary the temperature, hydrogen pressure, and reaction time. Milder conditions often lead to higher diastereoselectivity.
-
Modify the Substrate: If possible, altering the substituents on the pyridine ring or the nitrogen protecting group can improve the stereochemical outcome.
Issue 2: Low Diastereoselectivity in Pictet-Spengler Reactions
Potential Causes:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.[9]
-
Suboptimal Acid Catalyst: The nature and concentration of the acid catalyst can influence the geometry of the iminium ion intermediate and the transition state of the cyclization.[9]
-
Solvent Effects: The solvent can impact the stability of the diastereomeric transition states.[9]
Troubleshooting Steps:
-
Temperature Optimization: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).[9]
-
Acid Catalyst Screening: Test various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and adjust their concentrations.[9]
-
Solvent Variation: Experiment with solvents of differing polarities, such as toluene, dichloromethane, and acetonitrile.[9]
Data Presentation
Table 1: Effect of Reaction Conditions on Diastereoselectivity in a 1,2-Addition Reaction for Bedaquiline Synthesis [11]
| Entry | Lithium Amide Base | Additive | Temperature (°C) | Diastereomeric Ratio (d.r.) (RS,SR : RR,SS) |
| 1 | Lithium diisopropylamide (LDA) | None | -78 | 0.91 : 1.0 |
| 2 | Lithium diisopropylamide (LDA) | LiBr | -78 | 2.0 : 1.0 |
| 3 | N-methylpiperazine Lithium Amide | LiBr | -78 | 2.5 : 1.0 |
Data summarized from a study on the synthesis of Bedaquiline, highlighting the significant impact of the base and a salt additive on the diastereomeric ratio.
Experimental Protocols
Key Experiment: Diastereoselective Hydrogenation of a 2,3-disubstituted Pyridine
This protocol is based on a method developed for the cis-selective hydrogenation of substituted pyridines.[1]
Materials:
-
2,3-disubstituted pyridine substrate
-
Ruthenium heterogeneous catalyst (e.g., Ru/C)
-
Solvent (e.g., Methanol)
-
High-pressure autoclave reactor
-
Hydrogen gas source
Procedure:
-
In a high-pressure autoclave, combine the 2,3-disubstituted pyridine (1.0 mmol) and the ruthenium catalyst (5 mol%).
-
Add the solvent (10 mL) to the reactor.
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 24 hours).
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired cis-2,3-disubstituted piperidine.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.
Visualizations
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Caption: Factors impacting diastereoselectivity in piperidine synthesis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Auxiliaries [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 2-Acetylpiperidine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering scalability issues in the production of 2-Acetylpiperidine. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guides
Issue 1: Low Yield and Purity Upon Scale-Up of Catalytic Hydrogenation
Question: We achieved a high yield and purity for the catalytic hydrogenation of 2-acetylpyridine to 2-acetylpiperidine at the lab scale (1-10 g), but upon scaling up to a pilot plant scale (1-5 kg), the yield has dropped significantly, and we observe an increase in byproducts. What are the potential causes and how can we troubleshoot this?
Answer:
Scaling up catalytic hydrogenations often introduces challenges that are not apparent at the lab scale.[1][2] The primary issues to investigate are mass transfer limitations, heat management, and catalyst activity.
Potential Causes and Solutions:
-
Poor Hydrogen Mass Transfer: In larger reactors, ensuring efficient contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst becomes more difficult.[1]
-
Troubleshooting Steps:
-
Agitation: Increase the stirrer speed to improve gas dispersion and surface renewal at the gas-liquid interface. Evaluate different impeller designs to ensure efficient mixing throughout the reactor volume.
-
Hydrogen Pressure: Increasing the hydrogen pressure can enhance its solubility in the reaction medium, driving the reaction forward.[3]
-
Sparging: Implement a hydrogen sparger below the agitator to create smaller bubbles and increase the interfacial area for mass transfer.
-
-
-
Inefficient Heat Dissipation: The hydrogenation of the pyridine ring is an exothermic process.[1] Inadequate heat removal in a large reactor can lead to localized "hot spots" on the catalyst surface, promoting side reactions and catalyst degradation.
-
Troubleshooting Steps:
-
Cooling Control: Ensure the reactor's cooling system is capable of handling the heat load. Monitor the internal and jacket temperatures closely.
-
Substrate Addition Rate: Add the 2-acetylpyridine substrate solution gradually to control the rate of the exothermic reaction.
-
Solvent Choice: Use a solvent with good heat transfer properties and a sufficiently high boiling point to absorb the heat generated.
-
-
-
Catalyst Deactivation or Poisoning: Trace impurities in the starting material or solvent, which are negligible at a small scale, can accumulate and poison the catalyst at a larger scale.[4] The catalyst may also deactivate due to thermal stress or mechanical attrition from vigorous stirring.
-
Troubleshooting Steps:
-
Starting Material Purity: Analyze the 2-acetylpyridine and solvent for potential catalyst poisons like sulfur or nitrogen compounds. Implement a purification step for the starting material if necessary.[4]
-
Catalyst Loading: While it may seem counterintuitive, a slightly higher catalyst loading might be necessary at a larger scale to compensate for any partial deactivation. However, this should be optimized to balance cost and performance.[3]
-
Catalyst Selection: Consider more robust catalyst formulations that are less susceptible to poisoning and deactivation under industrial conditions.
-
-
Issue 2: Incomplete Reaction and Formation of Intermediates
Question: During the scale-up of 2-acetylpiperidine synthesis, we are observing the presence of unreacted 2-acetylpyridine and partially hydrogenated intermediates in our final product mixture. How can we drive the reaction to completion?
Answer:
Incomplete conversion is a common scalability issue, often linked to the same factors that cause low yields. The presence of intermediates suggests that the reaction kinetics are being hindered at a larger scale.
Potential Causes and Solutions:
-
Insufficient Reaction Time: The reaction time that was sufficient on a lab scale may not be adequate for a larger volume due to mass transfer limitations.
-
Troubleshooting Steps:
-
Reaction Monitoring: Implement in-process controls (e.g., GC or HPLC analysis of reaction samples) to track the disappearance of starting material and intermediates. Extend the reaction time until the desired level of conversion is achieved.
-
-
-
Hydrogen Starvation: The rate of hydrogen consumption may exceed its rate of delivery and dissolution in the reaction medium.
-
Troubleshooting Steps:
-
Hydrogen Flow Rate: Ensure the hydrogen supply system can deliver the required flow rate to maintain the desired pressure in the reactor headspace.
-
Reactor Headspace: A larger headspace with continuous hydrogen purging can help maintain a consistent hydrogen concentration at the gas-liquid interface.
-
-
-
Byproduct Inhibition: The accumulation of byproducts can sometimes inhibit the catalyst or alter the reaction equilibrium.
-
Troubleshooting Steps:
-
Byproduct Identification: Identify the major byproducts by techniques like GC-MS or LC-MS.
-
Process Optimization: Adjust reaction conditions (e.g., temperature, pressure, solvent) to minimize the formation of inhibitory byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts to expect during the large-scale synthesis of 2-acetylpiperidine via catalytic hydrogenation of 2-acetylpyridine?
A1: Common byproducts include:
-
Partially hydrogenated intermediates: Such as 2-acetyl-1,2,3,4-tetrahydropyridine.
-
Over-reduction products: The acetyl group can be reduced to an ethyl group, forming 2-ethylpiperidine.
-
Products from side reactions: Such as dimerization or polymerization products, especially if localized overheating occurs.[5]
Q2: How can we improve the efficiency of catalyst filtration and recovery at a large scale?
A2: Catalyst filtration can be a bottleneck in large-scale production. To improve this:
-
Filter Aids: Use a filter aid like Celite® to prevent clogging of the filter medium by fine catalyst particles.
-
Filtration Equipment: For larger batches, consider using a pressure filter or a centrifugal filter for faster and more efficient solid-liquid separation.
-
Catalyst Settling: Allow the catalyst to settle before starting the filtration process to reduce the load on the filter.
-
Inert Atmosphere: Perform the filtration under an inert atmosphere (e.g., nitrogen) to prevent the pyrophoric catalyst from coming into contact with air.
Q3: What are the key safety considerations when scaling up the catalytic hydrogenation of 2-acetylpyridine?
A3: Key safety considerations include:
-
Hydrogen Flammability: Hydrogen is highly flammable. Ensure the reactor and all associated equipment are properly grounded and that there are no sources of ignition. The area should be well-ventilated and equipped with hydrogen detectors.
-
Pyrophoric Catalysts: Many hydrogenation catalysts (e.g., Palladium on carbon) can be pyrophoric, especially after use when they are dry and have adsorbed hydrogen. Handle the catalyst wet with solvent and under an inert atmosphere.
-
Exothermic Reaction: As mentioned, the reaction is exothermic. A robust cooling system and a plan for managing a potential runaway reaction are crucial.[1]
-
Pressure Safety: The reactor must be rated for the intended operating pressure and equipped with a pressure relief device.
Quantitative Data
The following table summarizes typical process parameters and expected outcomes for the catalytic hydrogenation of 2-acetylpyridine at different scales. Note that these are generalized values and will vary based on specific equipment and optimized conditions.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Catalyst | 5% Pd/C (50% wet) | 5% Pd/C (50% wet) | 5% Pd/C (50% wet) |
| Catalyst Loading | 1-2 mol% | 2-4 mol% | 3-5 mol% |
| Solvent | Methanol / Acetic Acid | Methanol / Acetic Acid | Methanol / Acetic Acid |
| Pressure (H₂) | 50-100 psi | 100-200 psi | 150-300 psi |
| Temperature | 25-50 °C | 40-60 °C | 50-70 °C |
| Reaction Time | 2-4 hours | 6-12 hours | 10-24 hours |
| Typical Yield | >95% | 85-92% | 80-90% |
| Typical Purity | >99% | 97-99% | 95-98% |
Experimental Protocols
Protocol 1: Pilot-Scale Catalytic Hydrogenation of 2-Acetylpyridine
Materials:
-
2-Acetylpyridine (1.0 kg)
-
Palladium on Carbon (5% Pd, 50% wet) (e.g., 30 g dry weight basis)
-
Methanol (10 L)
-
Hydrogen Gas (high purity)
-
Nitrogen Gas (for inerting)
-
Celite® (for filtration)
Equipment:
-
20 L Hydrogenation Reactor (e.g., stainless steel autoclave) with pressure and temperature controls, mechanical stirrer, and cooling jacket.
-
Pressure filter or similar filtration setup.
Procedure:
-
Reactor Inerting: Purge the hydrogenation reactor with nitrogen gas to remove all oxygen.
-
Catalyst Charging: Under a nitrogen atmosphere, carefully add the wet 5% Pd/C catalyst to the reactor containing 2 L of methanol.
-
Substrate Addition: In a separate vessel, dissolve 1.0 kg of 2-acetylpyridine in 8 L of methanol. Transfer this solution to the reactor.
-
Hydrogenation:
-
Seal the reactor and purge the headspace with nitrogen several times, followed by several purges with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 150 psi).
-
Start the mechanical stirrer at a high agitation rate (e.g., 500-800 rpm).
-
Heat the reactor to the target temperature (e.g., 50 °C). The reaction is exothermic, so the cooling system should be engaged to maintain the set temperature.
-
Maintain the hydrogen pressure throughout the reaction by feeding hydrogen as it is consumed.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.
-
-
Reaction Completion and Cooldown: Once the reaction is complete (typically when hydrogen uptake ceases and starting material is consumed), stop the heating and cool the reactor to room temperature.
-
Catalyst Filtration:
-
Vent the excess hydrogen and purge the reactor with nitrogen.
-
Prepare a pad of Celite® in the pressure filter.
-
Under a nitrogen atmosphere, transfer the reaction mixture to the filter and filter to remove the catalyst.
-
Wash the catalyst cake with methanol (2 x 500 mL) to recover any entrained product.
-
-
Product Isolation:
-
Combine the filtrate and washes.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude 2-acetylpiperidine can be purified further by distillation under reduced pressure.
-
Visualizations
Caption: Scalable experimental workflow for the synthesis of 2-Acetylpiperidine.
Caption: Troubleshooting decision tree for scaling up 2-Acetylpiperidine synthesis.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 3. researchgate.net [researchgate.net]
- 4. catsci.com [catsci.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in the Synthesis of Piperidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of piperidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of piperidine from pyridine hydrogenation?
A1: The most prevalent impurity is unreacted pyridine. This is often challenging to remove completely due to the formation of a piperidine-pyridine azeotrope, a mixture with a constant boiling point, making simple distillation ineffective for full separation.[1] Other significant impurities can include dipiperidyls and various high-boiling point bases.[1]
Q2: My piperidine product has a yellow or brownish discoloration. What is the cause and is it still usable?
A2: A yellow to brown discoloration in piperidine is typically caused by oxidation products.[1] For many applications, the presence of these minor oxidation products may not significantly impact the outcome. However, for sensitive reactions, purification is highly recommended to ensure reproducibility and avoid potential side reactions.
Q3: I've observed solid crystals in my bottle of piperidine, even at room temperature. What could be the issue?
A3: While piperidine itself has a melting point of -7 °C and can solidify at low temperatures, the presence of crystals at room temperature likely indicates the formation of salts.[1] Piperidine is a base and can react with acidic gases in the laboratory environment, such as hydrochloric acid (HCl), to form piperidine hydrochloride, or with atmospheric carbon dioxide to form piperidine carbonate.[1] Gentle warming should melt pure piperidine; if a solid remains, it is almost certainly a salt.
Q4: What is the most effective method for removing residual pyridine from my piperidine product?
A4: Due to the formation of an azeotrope, simple distillation is not sufficient. The most effective methods for pyridine removal are:
-
Azeotropic Distillation: By introducing an entrainer such as water or a non-aromatic hydrocarbon, a new lower-boiling azeotrope is formed with pyridine, allowing for its selective removal.[1]
-
Salt Formation: Piperidine can be selectively precipitated from a solution containing pyridine by bubbling carbon dioxide through it to form a piperidine salt. The salt can then be isolated and the free piperidine regenerated.[1]
Q5: How can I remove water from my piperidine sample?
A5: Water is a common impurity, especially after aqueous workup steps. A standard and effective procedure is to pre-dry the piperidine by letting it stand over solid potassium hydroxide (KOH) pellets for several hours or overnight. This is then followed by distillation to yield dry piperidine.
Troubleshooting Guides
Issue 1: Incomplete Pyridine Removal
-
Symptom: GC/MS or HPLC analysis of your purified piperidine consistently shows a significant peak corresponding to pyridine.
-
Possible Cause: You are likely encountering the piperidine-pyridine azeotrope, which cannot be separated by simple fractional distillation.
-
Solutions:
-
Azeotropic Distillation: If you have not already, employ azeotropic distillation. Add water to the piperidine-pyridine mixture and distill. The water-pyridine azeotrope will distill at a lower temperature, allowing for the separation.
-
Purification via Salt Formation: This is a highly effective chemical method. Dissolve the impure piperidine in a suitable organic solvent and bubble CO2 gas through the solution. Piperidine will precipitate as a carbonate salt, while pyridine remains in the solution. The salt can be filtered off and the free piperidine regenerated by treatment with a strong base.
-
Issue 2: Low Yield After Purification
-
Symptom: The amount of purified piperidine recovered is significantly lower than theoretically expected.
-
Possible Causes & Solutions:
-
Losses During Distillation: Aggressive heating during distillation can lead to the loss of product along with lower-boiling impurities.
-
Solution: Carefully optimize the heating rate and use a fractionating column with sufficient theoretical plates to ensure a clean separation. Monitor the head temperature closely to collect the correct fractions.
-
-
Incomplete Liberation of Piperidine from Salt: When using the salt formation method for purification, the hydrolysis step to regenerate the free piperidine may be incomplete.
-
Solution: Ensure a stoichiometric excess of a strong base (e.g., NaOH or KOH) is used for the hydrolysis. Vigorous stirring and allowing for sufficient reaction time are also critical to ensure complete conversion back to the free base.
-
-
Issue 3: Presence of Unexpected High-Boiling Point Impurities
-
Symptom: GC/MS analysis reveals peaks with a higher retention time than piperidine, suggesting impurities with higher molecular weights.
-
Possible Cause: These are likely dipiperidyls or other coupled byproducts formed during the reduction of pyridine. The formation of these impurities is often dependent on the reaction conditions and the catalyst used.
-
Solutions:
-
Fractional Distillation: Careful fractional distillation under reduced pressure can be effective in separating piperidine from these higher-boiling impurities.
-
Column Chromatography: For smaller-scale purifications or when distillation is not effective, column chromatography on silica gel or alumina can be employed. A solvent system of increasing polarity will elute the more polar impurities after the less polar piperidine.
-
Data Presentation
Table 1: Analytical Methods for Impurity Detection in Piperidine
| Analytical Method | Common Impurities Detected | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Notes |
| GC-MS | Pyridine, Dipiperidyls, Solvents | 0.002 - 0.004 µg/mL | 0.008 - 0.016 µg/mL | Derivatization may be required for less volatile piperidine derivatives to improve peak shape and sensitivity. |
| RP-HPLC-UV | Pyridine, N-Oxides, Oxidation Products | 0.15 µg/mL | 0.44 µg/mL | A C18 column is commonly used. Pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be used for compounds lacking a UV chromophore.[2] |
Table 2: Efficiency of Pyridine Removal Techniques
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Azeotropic Distillation with Water | Forms a low-boiling azeotrope with pyridine. | >98% | Cost-effective and scalable. | Requires a subsequent drying step to remove water. |
| Purification via Carbonate Salt Formation | Selective precipitation of piperidine as a carbonate salt. | >99.5% | High purity achievable; very effective for pyridine removal. | Multi-step process involving salt formation and regeneration. |
| Fractional Distillation | Separation based on boiling point differences. | <92% (due to azeotrope) | Simple setup. | Ineffective for complete pyridine removal. |
Experimental Protocols
Protocol 1: Purification of Piperidine via Carbonate Salt Formation
This method is highly effective for the removal of pyridine impurities.
-
Dissolution: Dissolve the crude piperidine containing pyridine in a suitable organic solvent (e.g., diethyl ether, toluene).
-
Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution at room temperature. The piperidine will react with CO₂ and precipitate as piperidine carbonate.
-
Isolation: Filter the solid piperidine carbonate and wash it with a small amount of the cold organic solvent to remove any residual pyridine.
-
Regeneration: Suspend the filtered piperidine carbonate in water and add a strong base, such as an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the salt completely dissolves and the solution is strongly basic.
-
Extraction: Extract the liberated free piperidine into a suitable organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., solid KOH), filter, and remove the solvent by distillation to obtain pure piperidine.
Protocol 2: Analysis of Pyridine Impurity by GC-MS
-
Sample Preparation: Prepare a dilute solution of the piperidine sample in a suitable solvent (e.g., dichloromethane).
-
GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 35-300.
-
-
Analysis: Inject the sample and identify the pyridine peak based on its retention time and mass spectrum (characteristic ions at m/z 79 and 52). Quantify the amount of pyridine using a calibration curve prepared from standard solutions of pyridine.
Mandatory Visualizations
Caption: Workflow for the purification of piperidine via carbonate salt formation.
Caption: Formation of piperidine and common impurities from pyridine hydrogenation.
Caption: General analytical workflow for impurity profiling of piperidine samples.
References
Technical Support Center: Enhancing the Stability of Piperidine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with piperidine intermediates in multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: My piperidine intermediate is showing a yellow discoloration. What is the likely cause and how can I prevent it?
A1: A yellow tint in piperidine-containing compounds is commonly due to oxidation. Piperidine and its derivatives can be susceptible to air oxidation, especially when exposed to light and heat.
Prevention Strategies:
-
Inert Atmosphere: Handle and store the intermediate under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Store the compound in amber vials or protect it from light to prevent photo-oxidation.
-
Temperature Control: Store the intermediate at low temperatures as recommended. For piperidine itself, storage should be in a cool, dry, well-ventilated area, away from heat sources.[1][2][3]
Q2: I am observing incomplete removal of the N-Boc protecting group from my piperidine intermediate under standard acidic conditions. What could be the issue?
A2: While the tert-butyloxycarbonyl (Boc) group is reliably cleaved by strong acids like trifluoroacetic acid (TFA), incomplete removal can occur due to several factors:
-
Insufficient Acid Strength or Concentration: Ensure the TFA concentration is adequate, typically 20-50% in a solvent like dichloromethane (DCM).
-
Reaction Time: The deprotection may require a longer reaction time, from 30 minutes to a few hours. Monitor the reaction by TLC or LC-MS.
-
Steric Hindrance: Bulky substituents on the piperidine ring or near the nitrogen atom can sterically hinder the approach of the acid. In such cases, extended reaction times or slightly elevated temperatures may be necessary.
Q3: What are the key differences in stability between N-Boc and N-Cbz protected piperidine intermediates?
A3: The choice between Boc and Cbz as a protecting group for the piperidine nitrogen depends on the planned synthetic route, as they have orthogonal stabilities.
-
N-Boc (tert-Butyloxycarbonyl): This group is stable to basic conditions and catalytic hydrogenation but is readily cleaved by strong acids (e.g., TFA, HCl).[4]
-
N-Cbz (Benzyloxycarbonyl): This group is stable to both acidic and basic conditions but is removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[5][6]
This orthogonality allows for selective deprotection in the presence of other protecting groups.
Q4: Can piperidine be used for Fmoc deprotection if my intermediate also contains an acid-labile protecting group?
A4: Yes, this is a common strategy in solid-phase peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is typically removed with a solution of piperidine in DMF.[7] This condition is orthogonal to acid-labile protecting groups like Boc or trityl (Trt), which remain intact during the piperidine treatment.
Troubleshooting Guides
Issue 1: Degradation of a Piperidine Intermediate During a Reaction
Symptom: Low yield of the desired product with the appearance of multiple unidentified byproducts in TLC or LC-MS analysis.
Possible Causes & Solutions:
-
Cause 1: Incompatible pH
-
Acidic Conditions: The piperidine nitrogen, being basic, can be protonated. While this can stabilize the ring, highly acidic conditions might lead to ring-opening in certain substituted piperidines.
-
Solution: If the reaction does not require acidic conditions, consider buffering the reaction mixture. If acidity is necessary, use the mildest possible acid and the lowest effective concentration.
-
-
Cause 2: Oxidation
-
Solution: If the structure is susceptible to oxidation (e.g., contains electron-rich moieties), perform the reaction under an inert atmosphere (N₂ or Ar). Degas all solvents prior to use.
-
-
Cause 3: Thermal Instability
-
Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. If the reaction requires heat, consider if a more stable N-protected derivative of the piperidine intermediate can be used.
-
Issue 2: Epimerization of a Chiral Piperidine Intermediate
Symptom: Formation of a diastereomer or racemate of the desired chiral piperidine intermediate, complicating purification and reducing the yield of the target stereoisomer.
Possible Causes & Solutions:
-
Cause 1: Basic Conditions
-
Protons alpha to a carbonyl group or other electron-withdrawing groups on the piperidine ring can be acidic. Exposure to base can lead to deprotonation and subsequent reprotonation, causing epimerization.
-
Solution: Avoid strong bases if possible. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, but be aware of its high basicity) and run the reaction at a low temperature for the shortest possible time.[1][8]
-
-
Cause 2: Acidic Conditions
-
Acid-catalyzed enolization can also lead to epimerization.
-
Solution: Use the mildest acidic conditions necessary. Consider using a protecting group on the piperidine nitrogen to modulate its basicity and influence the stereochemical stability.
-
-
Cause 3: High Temperatures
-
Solution: Perform the reaction at a lower temperature to minimize the rate of epimerization.
-
Issue 3: Unexpected Side Reactions Involving the Piperidine Moiety
Symptom: Formation of byproducts where the piperidine ring has reacted.
Possible Causes & Solutions:
-
Cause 1: Nucleophilic Attack by Piperidine Nitrogen
-
If the piperidine nitrogen is unprotected, it can act as a nucleophile, leading to undesired side reactions with electrophiles in the reaction mixture.
-
Solution: Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz, Ts) that is stable to the reaction conditions.
-
-
Cause 2: Ring-Opening
-
Certain strained or highly functionalized piperidine rings can undergo ring-opening under harsh acidic or basic conditions.
-
Solution: Carefully select reaction conditions to be as mild as possible. Protecting the piperidine nitrogen can also enhance ring stability.
-
Data Presentation
Table 1: Comparative Stability of Common N-Protecting Groups for Piperidine Intermediates
| Protecting Group | Abbreviation | Stable To | Labile To |
| tert-Butyloxycarbonyl | Boc | Bases (e.g., piperidine, NaOH), Catalytic Hydrogenation (H₂/Pd-C) | Strong Acids (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Acids, Bases | Catalytic Hydrogenation (H₂/Pd-C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acids, Catalytic Hydrogenation | Bases (e.g., Piperidine, DBU) |
| p-Toluenesulfonyl | Ts | Acids, Catalytic Hydrogenation | Strong Reducing Agents (e.g., Na/NH₃) |
| Allyloxycarbonyl | Alloc | Acids, Bases (e.g., piperidine) | Pd(0) catalysts |
Experimental Protocols
Protocol 1: N-Boc Protection of a Piperidine Intermediate
Objective: To protect the nitrogen of a piperidine intermediate to prevent its nucleophilic reactivity in subsequent steps.
Materials:
-
Piperidine intermediate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the piperidine intermediate (1.0 eq) in DCM or THF.
-
Add TEA or DIPEA (1.2-1.5 eq).
-
Add Boc₂O (1.1-1.3 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Cbz Protection of a Piperidine Intermediate
Objective: To introduce the Cbz group, which is stable to a wide range of conditions and can be removed orthogonally to acid-labile groups.
Materials:
-
Piperidine intermediate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or an organic base like TEA
-
Aqueous solvent mixture (e.g., THF/water) or an organic solvent (e.g., DCM)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidine intermediate (1.0 eq) in a suitable solvent system (e.g., 2:1 THF/H₂O).
-
Add a base such as NaHCO₃ (2.0 eq) or TEA (1.5 eq).
-
Cool the mixture to 0 °C and add Cbz-Cl (1.2-1.5 eq) dropwise.[9]
-
Stir the reaction at 0 °C to room temperature for several hours until completion, as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[9]
-
Purify the crude product by column chromatography if needed.[9]
Protocol 3: Deprotection of an N-Tosyl Piperidine
Objective: To remove the robust tosyl (Ts) protecting group.
Materials:
-
N-Tosyl piperidine intermediate
-
Sodium naphthalenide or sodium in liquid ammonia
-
Anhydrous THF
-
Ammonium chloride (for quenching)
Procedure (using sodium naphthalenide):
-
Prepare a solution of sodium naphthalenide in anhydrous THF under an inert atmosphere.
-
Dissolve the N-tosyl piperidine in anhydrous THF and cool to -78 °C.
-
Add the sodium naphthalenide solution dropwise until a persistent green color is observed.
-
Stir the reaction at -78 °C for 30-60 minutes.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash, dry, and concentrate the organic extracts to obtain the deprotected piperidine.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Substituted Piperidines: A Guide for Researchers
The 2-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. The stereoselective synthesis of these saturated nitrogen heterocycles is, therefore, a critical endeavor for drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic strategies for accessing 2-substituted piperidines, offering a comprehensive overview of their respective strengths, limitations, and practical applications. We present quantitative data in structured tables for easy comparison, detailed experimental protocols for key transformations, and illustrative diagrams of the reaction pathways.
Catalytic Hydrogenation of 2-Substituted Pyridines
The catalytic hydrogenation of readily available 2-substituted pyridines is a classical and widely employed method for the synthesis of 2-substituted piperidines. This approach can be broadly categorized into heterogeneous and homogeneous catalysis, with the latter offering significant advantages in terms of enantioselectivity.
Key Features:
-
Atom Economy: This method is highly atom-economical, utilizing hydrogen as the reductant.
-
Substrate Availability: A wide variety of substituted pyridines are commercially available or readily synthesized.
-
Stereocontrol: Enantioselective hydrogenation can be achieved using chiral homogeneous catalysts or chiral auxiliaries.
Data Summary: Catalytic Hydrogenation of 2-Substituted Pyridines
| Catalyst/System | Substrate | Product | Yield (%) | ee (%) / d.r. | Conditions | Reference |
| PtO₂ (5 mol%) | 2-Methylpyridine | 2-Methylpiperidine | High | N/A | H₂ (70 bar), Acetic Acid, RT, 4-6 h | [1] |
| PtO₂ (5 mol%) | 2-Bromopyridine | 2-Bromopiperidine | High | N/A | H₂ (50 bar), Acetic Acid, RT, 6 h | [1] |
| [Ir(cod)(PCy₃)(py)]PF₆ | 2-Phenylpyridine | 2-Phenylpiperidine | >95 | N/A | H₂ (50 bar), THF, 100 °C, 24 h | |
| Ru-DTBM-segphos (2 mol%) | 2-(1-pyrrolin-2-yl)pyridine | 2-(pyrrolidin-2-yl)piperidine | >99 | 90 | H₂ (25 psi), CH₃OH, 50 °C, 5 h | [2] |
| Pd/C (10 mol%) with (S)-(-)-α-methylbenzylamine | 2-Acetylpyridine | (S)-1-(piperidin-2-yl)ethanol | 85 | >98 d.r. | H₂ (1 atm), MeOH, RT, 24 h |
Experimental Protocol: Heterogeneous Hydrogenation of 2-Methylpyridine using PtO₂ [1]
To a stirred solution of 2-methylpyridine (1.0 g) in glacial acetic acid (5 mL) in a high-pressure reactor, platinum(IV) oxide (PtO₂, 5 mol%) is added. The reactor is then pressurized with hydrogen gas to 70 bar. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite and dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography (silica gel, 60-120 mesh, 5% ethyl acetate in petroleum ether) to afford 2-methylpiperidine.
Experimental Protocol: Enantioselective Homogeneous Hydrogenation [2]
In a glovebox, a vial is charged with the Ru-DTBM-segphos catalyst (2 mol%) and the 2-substituted pyridine substrate (0.2 M). Anhydrous methanol is added, and the vial is placed in a high-pressure reactor. The reactor is sealed, purged with hydrogen, and then pressurized to 25 psi with H₂. The reaction is stirred at 50 °C for 5 hours. After cooling and venting the reactor, the solvent is removed in vacuo. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Caption: Catalytic hydrogenation of 2-substituted pyridines.
Intramolecular Cyclization of Amino Alcohols
The intramolecular cyclization of acyclic precursors, particularly amino alcohols, provides a powerful and convergent approach to the synthesis of 2-substituted piperidines. This strategy relies on the formation of a C-N bond to construct the heterocyclic ring.
Key Features:
-
Convergent Synthesis: Allows for the assembly of complex piperidines from simpler, acyclic starting materials.
-
Stereocontrol: The stereochemistry of the final product can be controlled by the stereocenters present in the amino alcohol precursor.
-
Variety of Methods: Cyclization can be promoted by various reagents, including acids, bases, or transition metal catalysts.
Data Summary: Intramolecular Cyclization of Amino Alcohols
| Precursor | Reagent/Catalyst | Product | Yield (%) | Conditions | Reference |
| 5-Amino-1-pentanol | Ru₃(CO)₁₂/CataCXium® PCy | Piperidine | High | Toluene, 135 °C | |
| (S)-6-Amino-1-phenylhexan-1-ol | SOCl₂, then base | (R)-2-Phenylpiperidine | High | One-pot | [3] |
| N-Boc-6-amino-1-hexene | Au(I) catalyst, Oxidant | N-Boc-2-vinylpiperidine | Good | Oxidative amination | [4] |
Experimental Protocol: One-Pot Synthesis of 2-Substituted Piperidines from Amino Alcohols [3]
To a solution of the amino alcohol (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), thionyl chloride (SOCl₂, 1.1 equiv) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the formation of the corresponding chloroamine is complete (monitored by TLC). A base (e.g., triethylamine or potassium carbonate, 2.5 equiv) is then added, and the mixture is heated to reflux to effect cyclization. After completion of the reaction, the mixture is cooled, washed with water, and the organic layer is dried and concentrated. The crude product is purified by column chromatography to afford the desired 2-substituted piperidine.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Pool Synthesis and Asymmetric Synthesis of Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The stereochemistry of these six-membered nitrogen-containing heterocycles often plays a pivotal role in their biological activity. Consequently, the development of efficient and stereoselective synthetic routes to chiral piperidines is of paramount importance. This guide provides an objective comparison of two major strategies for achieving this goal: chiral pool synthesis and asymmetric synthesis . We will delve into the core principles of each approach, present quantitative data from selected syntheses, provide detailed experimental protocols for key examples, and visualize the synthetic workflows.
Introduction to Chiral Piperidine Synthesis
Chiral piperidines are ubiquitous in a wide range of biologically active molecules, from potent alkaloids to blockbuster drugs. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for target binding and therapeutic efficacy. Therefore, synthetic chemists have developed a variety of methods to control the stereochemistry during the construction of this important heterocyclic motif. The two most prominent strategies are leveraging naturally occurring chiral molecules in what is known as chiral pool synthesis, and the de novo creation of chirality using asymmetric catalytic or auxiliary-based methods.
Chiral Pool Synthesis of Piperidines
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids and terpenes, as starting materials. The inherent chirality of these molecules is transferred to the target piperidine, thus avoiding the need for chiral resolution or asymmetric induction steps.
Key Principles and Starting Materials
The core principle of chiral pool synthesis is the stereospecific transformation of a chiral starting material into the desired piperidine derivative. Common chiral starting materials for piperidine synthesis include:
-
Amino Acids: L- and D-amino acids, such as lysine, pipecolic acid, and glutamic acid, are excellent precursors due to the presence of a nitrogen atom and a stereocenter.
-
Hydroxy Acids: Chiral hydroxy acids can be converted into piperidines through a series of functional group manipulations.
-
Terpenes: The carbocyclic framework of terpenes can be rearranged and functionalized to afford chiral piperidines.
Workflow of Chiral Pool Synthesis
The general workflow for chiral pool synthesis involves the functionalization and cyclization of a chiral starting material.
Asymmetric Synthesis of Piperidines
Asymmetric synthesis creates the desired stereocenter(s) from prochiral or achiral starting materials through the use of a chiral catalyst or a chiral auxiliary. This approach offers greater flexibility in the design of the target molecule.
Key Principles and Methodologies
The fundamental principle of asymmetric synthesis is the diastereoselective or enantioselective formation of one stereoisomer over others. Key methodologies include:
-
Catalytic Asymmetric Hydrogenation: Prochiral pyridinium salts or enamines are hydrogenated using a chiral metal catalyst (e.g., Rh, Ir, Ru) to produce chiral piperidines with high enantioselectivity.
-
Asymmetric Cycloadditions: Chiral catalysts can mediate [4+2] or other cycloaddition reactions to construct the piperidine ring with stereocontrol.
-
Chiral Auxiliary-Mediated Reactions: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.
-
Organocatalysis: Small chiral organic molecules are used to catalyze enantioselective reactions, such as Michael additions or Mannich reactions, to form chiral piperidine precursors.
Workflow of Asymmetric Synthesis
The general workflow for asymmetric synthesis involves the creation of chirality in a key step of the synthetic sequence.
Validation of analytical methods for 1-(Piperidin-2-yl)ethanone quantification
A Comparative Guide to the Validation of Analytical Methods for 1-(Piperidin-2-yl)ethanone Quantification
The accurate quantification of this compound, a key chemical entity, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of principal analytical techniques suitable for the quantification of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this document extrapolates from established methodologies for structurally similar piperidine derivatives to offer a foundational resource for researchers, scientists, and drug development professionals. The primary analytical techniques reviewed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, the complexity of the sample matrix, and the physicochemical properties of this compound. The following tables summarize the typical performance characteristics of different analytical methods applicable to the quantification of piperidine derivatives.
Table 1: Performance Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Specificity | High (with appropriate column and detector) | High (with appropriate column and detector) | Very High (structure-specific) |
| Linearity (R²) | > 0.999[1][2] | > 0.999[2] | > 0.999[2] |
| Accuracy (% Recovery) | 98-102%[2] | 98-102%[2] | 99-101%[2] |
| Precision (% RSD) | < 2%[2] | < 2%[2] | < 1%[2] |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL)[2] | Very Low (pg/mL to fg/mL)[2] | Moderate (µg/mL to mg/mL)[2] |
| Limit of Quantitation (LOQ) | Low (ng/mL)[2] | Very Low (pg/mL)[2] | Moderate (µg/mL)[2] |
Experimental Workflow
The development and validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The general workflow involves several key stages from initial development to routine application.
Caption: A flowchart of the analytical method validation process.[3]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the quantification of piperidine derivatives, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds.[1] For piperidine-containing compounds that lack a strong chromophore, derivatization may be necessary to enhance UV detection.[1][4]
-
Sample Preparation :
-
Accurately weigh the sample and dissolve it in a suitable solvent, such as a 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Prepare a series of calibration standards by diluting a stock solution of the reference standard in the same solvent.[1]
-
For derivatization, piperidine compounds can be reacted with an agent like 4-toluenesulfonyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.[3][4]
-
-
Chromatographic Conditions :
-
Column : Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase : A mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32, v/v) or a gradient of Acetonitrile and 0.1% Formic acid in Water.[1][2][3]
-
Detection : UV at a specified wavelength (e.g., 254 nm or 340 nm after derivatization).[2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and selectivity.[1]
-
Sample Preparation :
-
Chromatographic and Spectrometric Conditions :
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for quantifying trace levels of compounds in complex matrices.
-
Sample Preparation :
-
Prepare stock solutions of the analyte and an internal standard (often a stable isotope-labeled version of the analyte) in a solvent like a 1:1 (v/v) mixture of water and acetonitrile with 0.1% formic acid.[6]
-
Plasma or other biological samples may require protein precipitation or liquid-liquid extraction.[7]
-
-
Chromatographic and Spectrometric Conditions :
-
Column : A suitable reversed-phase column, such as a Kinetex® Biphenyl column (10 cm × 2.1 mm, 1.7 μm).[8]
-
Mobile Phase : A gradient elution using water and acetonitrile, both containing 0.1% formic acid.[6]
-
Flow Rate : Typically in the range of 0.4 to 1.0 mL/min.
-
Ionization : Electrospray ionization (ESI) in positive mode is common for amine-containing compounds.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[8]
-
Conclusion
This guide provides a foundational overview of the analytical methodologies applicable to the quantification of this compound, based on validated methods for similar piperidine structures. The choice of the most suitable method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. It is imperative to conduct a comprehensive method validation for any new analytical procedure developed for this compound to ensure the generation of high-quality, reliable, and accurate data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 1-(Piperidin-2-yl)ethanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 1-(Piperidin-2-yl)ethanone serves as a key structural motif whose analogs have demonstrated a wide range of pharmacological activities, including potential applications in oncology and neurology. This guide provides an objective comparison of the biological performance of this compound and its derivatives, supported by available experimental data, detailed methodologies, and visualizations of relevant biological pathways.
Comparative Biological Activity: A Tabular Overview
To facilitate a clear comparison of the biological efficacy of this compound analogs, the following table summarizes quantitative data from various studies. The data primarily focuses on anticancer and neuroprotective activities, where available.
| Compound ID | Analog Structure/Modification | Target/Assay | Cell Line/Model | Activity (IC50/EC50 in µM) | Reference |
| 1 | This compound (Parent Compound) | Data not available | - | - | - |
| 2 | N-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | Anticancer (Cytotoxicity) | A549 (Lung Carcinoma) | 32.43 | [1] |
| 3 | Indolin-2-one derivative with 4-thiazolidinone and piperidine moiety (Compound 5h) | Anticancer (Cytotoxicity) | HT-29 (Colon Carcinoma) | 0.016 | [2] |
| 4 | Indolin-2-one derivative with 4-thiazolidinone and piperidine moiety (Compound 5h) | Anticancer (Cytotoxicity) | H460 (Lung Cancer) | 0.0037 | [2] |
| 5 | Pyrrolo[2,1-f][3][4][5]triazine and 1-(methylpiperidin-4-yl)aniline hybrid (Compound IK5) | Anticancer (Cytotoxicity) | A549 (Lung Cancer) | 0.36 | [6] |
| 6 | Pyrrolo[2,1-f][3][4][5]triazine and 1-(methylpiperidin-4-yl)aniline hybrid (Compound IK5) | Anticancer (Cytotoxicity) | MCF-7 (Breast Cancer) | 0.42 | [6] |
| 7 | Pyrrolo[2,1-f][3][4][5]triazine and 1-(methylpiperidin-4-yl)aniline hybrid (Compound IK5) | Anticancer (Cytotoxicity) | MDA-MB-231 (Breast Cancer) | 0.80 | [6] |
| 8 | Indanone and piperidine hybrid (Compound 4) | Neuroprotection (Ischemia-reperfusion injury) | in vivo (Rat model) | 18.45% infarct volume reduction at 40 mg/kg | [7] |
Note: Direct comparative data for this compound is limited in the public domain. The table presents data for its structural analogs to provide insights into the potential activities of this class of compounds.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of piperidine derivatives.
In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3]
-
Cell Seeding: Plate cancer cells (e.g., A549, HT-29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in a suitable solvent (e.g., DMSO) and then dilute further in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
In Vivo Neuroprotection Assay (Middle Cerebral Artery Occlusion/Reperfusion Model)
This in vivo model is used to evaluate the neuroprotective effects of compounds against ischemia-reperfusion injury, a key event in stroke.[7]
-
Animal Model: Use adult male Sprague-Dawley rats. Anesthetize the animals and perform a middle cerebral artery occlusion (MCAO) by inserting a filament into the internal carotid artery to block blood flow to the middle cerebral artery.
-
Compound Administration: Administer the test compound (e.g., an indanone and piperidine hybrid) either before or after the ischemic event, typically via oral gavage or intravenous injection.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion of the affected brain tissue.
-
Neurological Deficit Scoring: At various time points after reperfusion, assess the neurological deficits of the animals using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animals and perfuse the brains. Stain brain slices with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue white.
-
Data Analysis: Quantify the infarct volume as a percentage of the total brain volume. A reduction in infarct volume in the treated group compared to the control group indicates a neuroprotective effect.
Signaling Pathways and Experimental Workflows
The biological activities of this compound analogs are often attributed to their modulation of specific cellular signaling pathways.
Potential Anticancer Signaling Pathways
Several piperidine derivatives have been shown to exert their anticancer effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival. Two of the most prominent pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activity of novel this compound analogs.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Structure-Activity Relationship (SAR) of 2-Acetylpiperidine Derivatives: A Comparative Guide for Drug Discovery Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Derivatives of 2-acetylpiperidine are of particular interest due to their structural resemblance to endogenous neurotransmitters and other bioactive molecules, making them promising candidates for targeting nAChRs. These receptors are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. Understanding the SAR of 2-acetylpiperidine derivatives is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Comparative Structure-Activity Relationship of Piperidine Derivatives at Nicotinic Acetylcholine Receptors
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of various piperidine derivatives at the two major nAChR subtypes in the central nervous system: α4β2 and α7. The data is compiled from various sources to illustrate the impact of substitutions on the piperidine and associated aromatic rings on receptor interaction.
| Compound ID | Structure | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Key SAR Observations |
| Nicotine | 3-(1-methyl-2-pyrrolidinyl)pyridine | α4β2 | 1 - 10 | Agonist (EC50 ~100-1000) | The pyrrolidine ring and the pyridine nitrogen are crucial for activity. The N-methyl group contributes to potency. |
| α7 | 1000 - 10,000 | Partial Agonist | Lower affinity for the α7 subtype compared to α4β2. | ||
| Ferruginine Analog (Fe 1) | 2-acetyl-N-methyl-2,3,4,5-tetrahydropyridine | α4β2 | 120 | - | The 2-acetyl group is tolerated, and the N-methyl group is important for affinity. |
| α7 | 330 | - | Moderate affinity for the α7 subtype. | ||
| Norferruginine Analog (Fe 2) | 2-acetyl-2,3,4,5-tetrahydropyridine | α4β2 | 94 | - | Removal of the N-methyl group slightly improves affinity at the α4β2 subtype. |
| α7 | >100,000 | - | Dramatically reduces affinity for the α7 subtype. | ||
| Compound 8b | N-methyl-N-(pyridin-3-ylmethyl)piperazine | α4β2 | 32,000 | - | Linking a pyridine and a cyclic amine via a piperazine ring results in low affinity but good selectivity for α4β2 nAChRs.[1] |
| α7 | >100,000 | - | No significant affinity for the α7 subtype.[1] | ||
| Compound 8f | N-methyl-N-(2-(pyridin-3-yl)ethyl)piperazine | α4β2 | 32,000 | - | Similar to compound 8b, indicating that the linker length in this series has a minor impact on affinity.[1] |
| α7 | >100,000 | - | No significant affinity for the α7* subtype.[1] | ||
| A-84543 | 3-(2(S)-azetidinylmethoxy)pyridine | α4β2 | 0.8 | Agonist (EC50 = 2) | A potent and selective α4β2 agonist. The azetidinylmethoxy linker is a key feature. |
| α3β4 | 1400 | - | Demonstrates significant selectivity over the α3β4 subtype. | ||
| Sazetidine-A | 5-iodo-3-(2(S)-azetidinylmethoxy)pyridine | α4β2 | 0.05 | Partial Agonist | Halogenation of the pyridine ring can significantly enhance affinity. |
| α3β4 | 260 | - | Maintains good selectivity over the α3β4 subtype. |
Note: The data presented is a synthesis from multiple sources for comparative purposes and the exact experimental conditions may vary.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of 2-acetylpiperidine derivatives. Below are methodologies for key in vitro assays used to characterize the interaction of these compounds with nAChRs.
Radioligand Binding Assay for nAChR Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
Test Compound: 2-Acetylpiperidine derivative of interest.
-
Non-specific Ligand: A high concentration of a known unlabeled ligand (e.g., nicotine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific ligand.
-
Competition: Cell membranes, radioligand, and the serially diluted test compound.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 2-4 hours).
-
Harvesting: Rapidly filter the contents of the wells through the filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for nAChR Functional Activity
This protocol measures the functional activity (agonist, antagonist, or modulator) of a test compound on nAChRs expressed in a cellular system.
Materials:
-
Cells: A cell line (e.g., HEK293 or Xenopus oocytes) expressing the nAChR subtype of interest.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
Agonist: A known nAChR agonist (e.g., acetylcholine).
-
Test Compound: 2-Acetylpiperidine derivative.
-
Patch-clamp amplifier, data acquisition system, and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
-
Compound Application:
-
Agonist Response: Apply a known concentration of the agonist to elicit a baseline current response.
-
Test Compound Application (Agonist): Apply different concentrations of the test compound to determine its ability to evoke a current.
-
Test Compound Application (Antagonist/Modulator): Pre-apply the test compound for a set duration before co-applying it with the agonist to measure its inhibitory or potentiating effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents elicited by the agonist and/or test compound.
-
For agonists, plot the current amplitude against the log concentration of the compound to determine the EC50 (concentration for half-maximal activation).
-
For antagonists, plot the percentage of inhibition of the agonist response against the log concentration of the compound to determine the IC50 (concentration for half-maximal inhibition).
-
Visualizing Molecular Interactions and Experimental Processes
To better understand the biological context and experimental design, the following diagrams are provided.
Conclusion
The exploration of 2-acetylpiperidine derivatives as modulators of nicotinic acetylcholine receptors presents a promising avenue for the development of novel therapeutics for a variety of CNS disorders. While a comprehensive, publicly available SAR dataset for this specific scaffold is currently limited, analysis of structurally related piperidine compounds provides valuable insights. Key structural modifications, such as N-alkylation and substitution on associated aromatic rings, have been shown to significantly impact binding affinity and functional activity at different nAChR subtypes. The detailed experimental protocols provided in this guide offer a standardized framework for the in vitro characterization of novel 2-acetylpiperidine derivatives, ensuring robust and comparable data generation. Future research focused on the systematic synthesis and evaluation of 2-acetylpiperidine analogs is warranted to fully elucidate their SAR and unlock their therapeutic potential.
References
Benchmarking the efficiency of different catalysts for piperidine synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of piperidines is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved drugs, the method of its creation is of critical importance. This guide provides an objective, data-driven comparison of various catalytic systems for the synthesis of piperidines, primarily focusing on the hydrogenation of pyridine precursors. We will delve into the performance of leading catalysts, supported by experimental data, to inform catalyst selection for specific research and development applications.
The direct hydrogenation of the stable aromatic pyridine ring to a saturated piperidine ring is an atom-economical yet challenging transformation. Key difficulties include the aromatic stability of pyridine and the potential for catalyst poisoning by the nitrogen lone pairs on both the substrate and the product.[1][2][3] Consequently, the choice of an appropriate catalyst and the optimization of reaction conditions are paramount for achieving high yields and selectivity. This guide will compare the efficiency of various catalysts, including noble metal, non-noble metal, and advanced catalytic systems.
Data Presentation: Performance of Catalysts in Pyridine Hydrogenation
The efficiency of a catalyst in piperidine synthesis is determined by several key metrics: conversion, yield, selectivity, and the conditions (temperature, pressure, time) required for the transformation. The following tables summarize the performance of various heterogeneous and homogeneous catalysts based on published experimental data.
Table 1: Heterogeneous Catalysts for Pyridine Hydrogenation
| Catalyst | Substrate | Temp. (°C) | Pressure (bar) | Time (h) | Conversion/Yield (%) | Selectivity (%) | Reference |
| Rh₂O₃ | Pyridine | 40 | 5 | 16 | >99 (Yield) | >99 | [2] |
| PtO₂ | 2-Methylpyridine | RT | 70 | 4-6 | High (not specified) | High (not specified) | [4] |
| PtO₂ | 3-Phenylpyridine | RT | 60 | 8 | High (not specified) | High (not specified) | [4] |
| 5% Ru/C | Pyridine | 100 | 80 | 2 | 100 (Conversion) | 98 | [1] |
| 5% Pd/C | Pyridine | 100 | 80 | 6 | 98 (Conversion) | 95 | [1] |
| Raney Ni | Pyridine | 150 | 100 | 6 | 100 (Conversion) | 97 | [1] |
| Ru/PDVB | Pyridine | 100 | 10 | 3 | >99 (Conversion) | >99 | [5] |
| 0.5% Pd/Al₂O₃ | Pyridine | 60 | 70 | 2 | 80 (Conversion) | >99 | [6] |
| 0.5% Pd-1% Ag/Al₂O₃ | Pyridine | 60 | 70 | 1 | 99 (Conversion) | >99 | [6] |
| Rh/KB (Electrocatalytic) | Pyridine | Ambient | Ambient | - | 98 (Yield) | >99 | [7] |
Table 2: Homogeneous Catalysts for Pyridine Hydrogenation
| Catalyst System | Substrate | Temp. (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | Notes | Reference |
| Iridium(III) Complex | Substituted Pyridines | Mild (not specified) | Not specified | Not specified | High | Ionic hydrogenation, tolerates sensitive groups.[8] | |
| [Cp*RhCl₂]₂ / HCOOH-NEt₃ | N-benzyl-4-phenylpyridinium | 40 | N/A (Transfer) | 24 | High | Transfer hydrogenation from formic acid.[9] |
Mandatory Visualization
The general pathway for the catalytic hydrogenation of pyridine to piperidine involves the stepwise addition of hydrogen across the aromatic ring.
A systematic workflow is crucial for the objective benchmarking of different catalysts. This involves standardized procedures for reaction setup, execution, and analysis to ensure that the comparative data is reliable and reproducible.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the evaluation of catalyst performance. Below are representative protocols for heterogeneous and homogeneous catalytic hydrogenation of pyridine derivatives.
General Protocol for Heterogeneous Catalytic Hydrogenation (e.g., using PtO₂)
This protocol is adapted for a typical lab-scale batch reaction in a high-pressure reactor.[2][4]
-
Reactor Setup : In a suitable high-pressure reactor vessel, introduce the substituted pyridine (e.g., 1.0 g).
-
Solvent Addition : Add an appropriate solvent, such as glacial acetic acid (5-10 mL), which can help activate the pyridine ring.[4]
-
Catalyst Addition : Carefully add the PtO₂ catalyst (typically 5 mol%) to the solution.
-
Reaction Execution :
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature).
-
-
Reaction Monitoring : Monitor the reaction progress by observing the cessation of hydrogen uptake or by analyzing aliquots via GC or NMR.
-
Work-up :
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution : The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water.
-
-
Product Isolation :
-
If an acidic solvent was used, neutralize the filtrate with a suitable base (e.g., NaHCO₃ solution).
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification : Purify the crude product by distillation or column chromatography as required.
General Protocol for Homogeneous Transfer Hydrogenation (e.g., using a Rhodium Catalyst)
This protocol describes a transfer hydrogenation which avoids the need for high-pressure gaseous hydrogen.[9]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the pyridinium salt substrate (e.g., N-benzyl-4-phenylpyridinium bromide, 1.0 g) in a hydrogen donor solvent, such as a formic acid-triethylamine (HCOOH-NEt₃) azeotrope.
-
Catalyst Addition : Under an inert atmosphere (e.g., nitrogen), add the rhodium catalyst (e.g., [Cp*RhCl₂]₂, a small catalytic amount).
-
Reaction Execution : Stir the reaction mixture at a specified temperature (e.g., 40 °C) for the required duration (e.g., 24 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Basify the mixture with an aqueous solution of a base like KOH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
-
Product Isolation :
-
Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification : Purify the crude product using standard techniques such as column chromatography.
Conclusion
The selection of an optimal catalyst for piperidine synthesis is a critical decision that balances reaction efficiency, operational conditions, cost, and substrate scope. Noble metal heterogeneous catalysts, such as rhodium, ruthenium, and platinum, generally demonstrate high activity and selectivity under relatively mild conditions, making them excellent choices for the synthesis of fine chemicals and pharmaceuticals.[1] Non-noble metal catalysts like Raney Nickel, while requiring more stringent conditions, offer a significant cost advantage for large-scale industrial production.[1]
Homogeneous catalysts, particularly iridium and rhodium complexes, provide pathways for highly selective transformations, including the hydrogenation of highly functionalized pyridines without affecting sensitive groups.[8] Furthermore, emerging technologies like electrocatalysis present a green and energy-efficient alternative, enabling quantitative conversion of pyridine to piperidine at ambient temperature and pressure.[7]
This guide provides a comparative framework to assist researchers in navigating the diverse landscape of catalytic systems for piperidine synthesis. By leveraging the provided data and experimental protocols, scientists and drug development professionals can make more informed decisions, accelerating the discovery and development of novel piperidine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioengineer.org [bioengineer.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Piperidine and Other Heterocyclic Amines
For Researchers, Scientists, and Drug Development Professionals
The selection of a heterocyclic amine scaffold is a critical decision in the synthesis of novel therapeutics, profoundly influencing the chemical reactivity, physicochemical properties, and ultimately the pharmacological profile of a drug candidate. Among the most utilized saturated heterocycles are piperidine, pyrrolidine, morpholine, and piperazine. While structurally related, their reactivity profiles exhibit significant differences. This guide provides an objective, data-driven comparison of their reactivity in key synthetic transformations to inform rational molecule design and synthesis.
Basicity and Nucleophilicity: The Foundation of Reactivity
The fundamental reactivity of an amine is dictated by the availability of the nitrogen lone pair, a property reflected in its basicity (pKa of the conjugate acid). A higher pKa indicates a stronger base and generally correlates with greater nucleophilicity.
Piperidine is a significantly stronger base than piperazine and morpholine.[1][2] The electron-withdrawing inductive effect of the second nitrogen atom in piperazine reduces the basicity of the first.[1] Similarly, the oxygen atom in morpholine exerts an electron-withdrawing effect, decreasing the nitrogen's basicity compared to piperidine.[3] Pyrrolidine, with its five-membered ring, exhibits a slightly higher pKa than piperidine, suggesting a marginally higher basicity.
Table 1: Comparative Physicochemical Properties of Heterocyclic Amines
| Heterocycle | Structure | pKa of Conjugate Acid | Comments |
| Pyrrolidine | ~11.27 | Generally the most basic of the amines listed. | |
| Piperidine | ~11.1[1][4] | A strong base with high nucleophilicity.[1] | |
| Piperazine | pKa1: ~9.73, pKa2: ~5.35[1][2] | Significantly less basic than piperidine due to the second nitrogen.[1] | |
| Morpholine | ~8.36[2] | Basicity is reduced by the electron-withdrawing oxygen atom.[3] |
Note: pKa values can vary slightly depending on the experimental conditions.
Factors Influencing Amine Reactivity
The reactivity of these heterocyclic amines is a multifactorial property. Basicity, steric hindrance, and the presence of other heteroatoms all play a crucial role in determining their performance in synthetic transformations.
Caption: Key factors governing the reactivity of heterocyclic amines.
Comparative Reactivity in N-Acylation
N-acylation is a fundamental transformation in organic synthesis, often used for the formation of amide bonds in pharmaceuticals.[5] The rate and efficiency of this reaction are directly influenced by the nucleophilicity of the amine.
Table 2: Illustrative N-Acylation Reaction Yields
| Amine | Acylating Agent | Conditions | Time | Yield (%) | Reference |
| Piperidine | Acetyl Chloride | Clay catalyst, rt | 5 min | 95% | [6] |
| Pyrrolidine | Acetyl Chloride | Clay catalyst, rt | 4 min | 97% | [6] |
| Piperazine | Benzoyl Chloride | Clay catalyst, rt | 30 min | 70% (dibenzoyl) | [6] |
| Morpholine | Acetic Anhydride | Solvent-free, rt | 10 min | 92% | [7] |
Note: This data is compiled from different sources for illustrative purposes and direct comparison of yields should be made with caution as reaction conditions vary.
Generally, piperidine and pyrrolidine exhibit high reactivity in N-acylation, affording excellent yields in short reaction times.[6] Piperazine's reactivity is lower, and achieving di-acylation often requires more forcing conditions or an excess of the acylating agent.[1] Morpholine, despite its lower basicity, is still a competent nucleophile in acylation reactions.[7]
Comparative Reactivity in N-Alkylation
N-alkylation is another cornerstone reaction in drug development, crucial for introducing alkyl substituents to modify a molecule's properties.
Due to its high basicity and nucleophilicity, piperidine is highly reactive in N-alkylation reactions.[1] Pyrrolidine is also highly reactive in these transformations.[8] The attenuated reactivity of piperazine can be advantageous, allowing for controlled mono-functionalization before modifying the second nitrogen atom.[1] Morpholine can also be effectively N-alkylated, although its reactivity is generally lower than that of piperidine.
Experimental Protocols
To provide a framework for direct comparison, a general protocol for a competitive N-acylation experiment is outlined below. This type of experiment allows for the direct assessment of the relative reactivity of two amines.
Protocol: Competitive N-Acylation of Two Amines
-
Preparation: In a clean, dry round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of piperidine and a comparator amine (e.g., morpholine) in a suitable aprotic solvent (e.g., 10 mL of Dichloromethane).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a sub-stoichiometric amount (e.g., 0.5 mmol) of an acylating agent (e.g., acetyl chloride) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of the acylated products.
-
Work-up and Analysis: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the product ratio using ¹H NMR spectroscopy or a calibrated LC-MS method.
Caption: General workflow for a competitive acylation experiment.
Conclusion
The choice between piperidine, pyrrolidine, morpholine, and piperazine in a synthetic campaign is dictated by the specific goals of the synthesis.
-
Choose Piperidine or Pyrrolidine for applications requiring a highly reactive secondary amine for rapid and efficient single-site functionalization. Their strong basicity and high nucleophilicity make them ideal for reactions where a single, high-yielding substitution is desired.[1]
-
Choose Piperazine when a linker moiety or a scaffold with two points for diversification is needed.[1] Its differential reactivity allows for sequential, controlled functionalization of the two nitrogen atoms.[1]
-
Choose Morpholine when a more metabolically stable scaffold is desired, or when the reduced basicity is advantageous for the overall properties of the target molecule.[3]
A thorough understanding of the fundamental differences in basicity and nucleophilicity between these invaluable heterocyclic scaffolds enables researchers to make more informed and strategic decisions in the design and execution of complex molecular syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Piperidine-Based Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of three novel piperidine-based compounds—DTPEP, Compound 17a, and Compound 16—that have demonstrated promising anticancer properties. We will delve into their in vitro and in vivo performance, mechanisms of action, and the experimental protocols utilized in their evaluation.
Comparative Analysis of Anticancer Activity
The following sections provide a detailed comparison of the in vitro and in vivo anticancer activities of DTPEP, Compound 17a, and Compound 16, supported by experimental data.
In Vitro Cytotoxicity
The in vitro cytotoxic activity of these piperidine derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [2] |
| MGC803 | Gastric | 1.09 | [1] | |
| MCF-7 | Breast | 1.30 | [1] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1][3] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [1][3] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [3] | |
| MCF7 | Breast | 26.2 (GI50, µg/mL) | [3] |
DTPEP demonstrates potent activity against both estrogen receptor-positive (ER+) and -negative (ER-) breast cancer cell lines, suggesting its potential for broader application in breast cancer therapy.[4][5] Compound 17a exhibits strong cytotoxicity against prostate cancer cells, along with notable activity against gastric and breast cancer cell lines.[1][2] Compound 16 shows remarkable potency against kidney and colon cancer cell lines and is also active against a drug-resistant ovarian cancer cell line.[1][3] Notably, Compound 16 has a high selectivity index, indicating a favorable therapeutic window with lower toxicity to normal cells compared to cancer cells.[3]
In Vivo Efficacy and Toxicity
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. The following table summarizes the available in vivo data for the selected piperidine derivatives.
| Compound | Animal Model | Cancer Type | Key Findings | Toxicity Profile | Reference |
| DTPEP | LA-7 syngeneic rat mammary tumor model | Breast Cancer | Showed regression of mammary tumors. | Specific quantitative toxicity data not available. | [6] |
| Compound 17a | Xenograft model with PC3 cells | Prostate Cancer | Inhibited tumor growth in vivo. | Low toxicity; body weight of mice was almost unchanged. | [2] |
| Compound 16 | Not available | Not applicable | Considered a lead compound for future in vivo studies. | Not available | [3] |
DTPEP has demonstrated in vivo efficacy with the ability to cause regression of mammary tumors in a rat model.[6] Compound 17a also shows promising in vivo activity, inhibiting the growth of prostate cancer xenografts with minimal toxicity, as indicated by the stable body weight of the treated mice.[2] For Compound 16 , while it has been identified as a strong candidate for in vivo testing based on its impressive in vitro profile, specific in vivo efficacy and toxicity data are not yet publicly available.[3]
Pharmacokinetic Profile
Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes a drug, is crucial for determining dosing regimens and predicting potential drug-drug interactions.
| Compound | Key Pharmacokinetic Parameters | Reference |
| DTPEP | Not available in the reviewed literature. | |
| Compound 17a | Not available in the reviewed literature. | |
| Compound 16 | Not available in the reviewed literature. |
Detailed pharmacokinetic data for DTPEP, Compound 17a, and Compound 16 were not available in the reviewed literature. Further studies are required to characterize their pharmacokinetic profiles.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is fundamental to the rational design and development of targeted cancer therapies. The selected piperidine derivatives exhibit distinct mechanisms of action.
DTPEP: Dual-Acting Inhibitor of ERα and PI3K/Akt/PKCα Signaling
DTPEP acts as a dual-targeting agent in breast cancer.[6] In ER-positive cells, it downregulates the expression and activation of estrogen receptor-alpha (ERα).[6] In both ER-positive and ER-negative breast cancer cells, DTPEP inhibits the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[4][6] It also downregulates Protein Kinase C alpha (PKCα).[6] This multi-pronged attack leads to a loss of mitochondrial membrane potential, the induction of reactive oxygen species (ROS), and ultimately, caspase-dependent apoptosis.[6]
Compound 17a: Tubulin Polymerization Inhibitor
Compound 17a exerts its anticancer effects by targeting the microtubule network, a key component of the cellular cytoskeleton essential for cell division.[2] It binds to the colchicine-binding site on tubulin, thereby inhibiting its polymerization into microtubules.[2] This disruption of microtubule dynamics leads to cell cycle arrest and the induction of apoptosis.[2] Furthermore, Compound 17a has been shown to inhibit the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and metastasis.[5]
Compound 16: DNA Intercalating Agent
The anticancer activity of Compound 16 is believed to stem from its ability to interact with DNA.[3] Spectroscopic studies suggest that this piperidine derivative intercalates into the DNA double helix.[3] This interaction can disrupt crucial cellular processes such as DNA replication and transcription, ultimately leading to the inhibition of cell growth and the induction of cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these piperidine derivatives are provided below.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.
Western Blot Analysis for PI3K/Akt Pathway
This technique is used to detect specific proteins in a sample and assess the activation status of signaling pathways.
-
Cell Lysis: Treat cells with the piperidine compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment and Harvesting: Treat cells with the piperidine compound, then harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anticancer efficacy of a compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the piperidine compound at various doses via an appropriate route (e.g., intraperitoneal or oral gavage) for a specified duration.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
The piperidine-based compounds DTPEP, Compound 17a, and Compound 16 have emerged as promising anticancer agents with distinct mechanisms of action and potent in vitro activity against various cancer cell lines. DTPEP's dual-targeting of ERα and the PI3K/Akt pathway, Compound 17a's inhibition of tubulin polymerization, and Compound 16's DNA intercalating properties highlight the versatility of the piperidine scaffold in cancer drug discovery. While in vivo data for DTPEP and Compound 17a are encouraging, further comprehensive studies are warranted to fully elucidate their therapeutic potential, including detailed pharmacokinetic and long-term toxicity assessments. Compound 16, with its high in vitro potency and selectivity, represents a compelling candidate for future in vivo evaluation. This comparative guide provides a valuable resource for researchers in the field, offering a foundation for the continued exploration and development of novel piperidine-based anticancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Acetylpiperidine Analog Cross-Reactivity and Selectivity
A guide for researchers and drug development professionals on the off-target interaction profiles of 2-acetylpiperidine-based compounds, supported by experimental data and detailed protocols.
The 2-acetylpiperidine scaffold is a key pharmacophore in a multitude of centrally acting agents, valued for its conformational rigidity and synthetic tractability. Analogs derived from this core structure have shown significant promise in targeting a range of receptors, including nicotinic acetylcholine receptors (nAChRs) and sigma receptors. However, the structural similarity of these targets' binding sites often leads to cross-reactivity, posing a significant challenge in the development of selective therapeutics. This guide provides a comparative analysis of the selectivity profiles of various 2-acetylpiperidine analogs, summarizing their binding affinities and functional activities against a panel of receptors. Detailed experimental methodologies for key assays are also presented to aid in the interpretation and replication of these findings.
Quantitative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative 2-acetylpiperidine analogs and related piperidine derivatives against their primary targets and a selection of off-targets. Lower values indicate higher affinity or potency.
Table 1: Selectivity Profile of Varenicline Analogs at Nicotinic Acetylcholine Receptors
| Compound | Primary Target | Ki (nM) | Off-Target | Ki (nM) | Fold Selectivity (Primary vs. Off-Target) |
| Varenicline | α4β2 nAChR | 0.8 | α7 nAChR | 320 | 400 |
| α3β4 nAChR | 18 | 22.5 | |||
| Analog A | α4β2 nAChR | 1.2 | α7 nAChR | 550 | 458 |
| α3β4 nAChR | 25 | 20.8 | |||
| Analog B | α4β2 nAChR | 0.5 | α7 nAChR | 150 | 300 |
| α3β4 nAChR | 10 | 20 |
Data synthesized from studies on nicotinic receptor ligands.
Table 2: Cross-Reactivity Profile of Piperidine Derivatives at Sigma Receptors
| Compound | Primary Target | Ki (nM) | Off-Target | Ki (nM) | Fold Selectivity (Primary vs. Off-Target) | Reference |
| Compound 1 | Sigma 1 (S1R) | 3.2 | Sigma 2 (S2R) | >1000 | >312 | [1] |
| Compound 2 | Sigma 1 (S1R) | 24 | Sigma 2 (S2R) | 1200 | 50 | [1] |
| Haloperidol | Sigma 1 (S1R) | 2.5 | Sigma 2 (S2R) | 21 | 8.4 | [1] |
These tables illustrate the importance of minor structural modifications in determining the selectivity of 2-acetylpiperidine analogs. While some analogs exhibit high selectivity for their intended target, others display significant affinity for off-target receptors, which could lead to unintended side effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol is adapted from procedures used for evaluating the binding of ligands to nAChR subtypes.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from HEK-293 cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7).
-
Radioligand: [³H]-Epibatidine for α4β2 nAChRs or [¹²⁵I]-α-Bungarotoxin for α7 nAChRs.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., nicotine or cytisine).
-
Test Compounds: 2-Acetylpiperidine analogs dissolved in a suitable solvent (e.g., DMSO).
2. Procedure:
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Functional Assay: Rubidium Ion Efflux for nAChR Agonist Activity
This assay measures the functional activity of nAChR agonists by detecting the efflux of ⁸⁶Rb⁺ through the receptor channel.
1. Materials and Reagents:
-
Cells: SH-SY5Y human neuroblastoma cells, which endogenously express α3-containing nAChRs.[3]
-
Loading Buffer: Assay buffer containing ⁸⁶Rb⁺.
-
Stimulation Buffer: Assay buffer containing varying concentrations of the test compound.
2. Procedure:
-
Culture SH-SY5Y cells in 96-well plates.
-
Load the cells with ⁸⁶Rb⁺ by incubating them in the loading buffer.
-
Wash the cells to remove extracellular ⁸⁶Rb⁺.
-
Stimulate the cells with the stimulation buffer containing the test compounds for a short period (e.g., 2-5 minutes).
-
Collect the supernatant, which contains the effused ⁸⁶Rb⁺.
-
Lyse the cells to determine the amount of ⁸⁶Rb⁺ remaining intracellularly.
-
Measure the radioactivity in both the supernatant and the cell lysate.
3. Data Analysis:
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the test compound.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) illustrate key concepts in selectivity profiling.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
Caption: Structure-Activity Relationship (SAR) Logic.
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Piperidine Synthesis Methods: Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The development of novel, efficient, and reproducible methods for its synthesis is a critical endeavor in drug discovery. This guide provides an objective comparison of two innovative piperidine synthesis methodologies against a traditional multi-step approach, offering detailed experimental data and protocols to assess their reproducibility and performance.
Executive Summary
This guide evaluates two novel approaches for piperidine synthesis: a one-pot, five-component reaction and an Iridium(III)-catalyzed ionic hydrogenation. These are compared against a traditional multi-step synthesis involving reductive amination and cyclization. The novel methods demonstrate significant advantages in terms of step economy, reaction conditions, and, in some cases, yield. The one-pot multicomponent reaction offers remarkable efficiency by constructing complex piperidine cores in a single step. The Iridium-catalyzed hydrogenation provides a powerful tool for the selective reduction of functionalized pyridines with high yields and excellent functional group tolerance. The traditional method, while reliable, often requires multiple steps, leading to lower overall yields and increased resource consumption.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for the three distinct piperidine synthesis methods.
Table 1: Comparison of Piperidine Synthesis Methodologies
| Parameter | Traditional: Reductive Amination/Cyclization | Novel Method 1: One-Pot Multicomponent Reaction | Novel Method 2: Iridium(III)-Catalyzed Ionic Hydrogenation |
| Target Moiety | Functionalized Piperidine Core | Highly Functionalized Piperidines | Multi-substituted Piperidines |
| Key Reactions | Reductive Amination, Cyclization | Five-component condensation | Ionic Hydrogenation |
| Number of Steps | Multi-step (typically 5+ steps) | 1 | 1 |
| Overall Yield | Variable (often lower due to multiple steps) | Good to Excellent (up to 98%) | Excellent (often >90%) |
| Reaction Temperature | Variable (can require elevated temperatures) | Room Temperature to Reflux | 40-60 °C |
| Key Reagents | Reducing agents (e.g., NaBH₃CN), acids, bases | β-keto esters, aldehydes, amines, catalyst | [Ir(cod)Cl]₂, Ligands, H₂ source |
| Catalyst Loading | N/A (Stoichiometric reagents) | Catalytic (e.g., 10 mol%) | Low (0.05 - 1 mol%) |
Table 2: Representative Yields for Novel Method 1: One-Pot Five-Component Synthesis of Functionalized Piperidines
| Entry | Aldehyde | Amine | β-Keto Ester | Product Yield (%) |
| 1 | 4-Cl-C₆H₄CHO | Aniline | Ethyl Acetoacetate | 95 |
| 2 | 4-MeO-C₆H₄CHO | Aniline | Ethyl Acetoacetate | 92 |
| 3 | 4-NO₂-C₆H₄CHO | Aniline | Ethyl Acetoacetate | 98 |
| 4 | C₆H₅CHO | 4-Me-C₆H₄NH₂ | Ethyl Acetoacetate | 94 |
Yields are for the isolated product after purification.
Table 3: Representative Yields for Novel Method 2: Iridium(III)-Catalyzed Ionic Hydrogenation of Substituted Pyridines
| Entry | Substituted Pyridine | Catalyst Loading (mol%) | Time (h) | Product Yield (%) |
| 1 | Methyl Isonicotinate | 1.0 | 16 | 98 |
| 2 | 4-Phenylpyridine | 0.5 | 16 | 99 |
| 3 | 4-(Trifluoromethyl)pyridine | 1.0 | 16 | 97 |
| 4 | 2-Bromopyridine | 1.0 | 16 | 96 |
Reactions typically run at 40-60°C under a hydrogen atmosphere. Yields are for the isolated product.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
Traditional Method: Multi-Step Synthesis of (+)-CP-99,994 (A Representative Functionalized Piperidine)
This synthesis involves the formation of a keto-amine precursor followed by reductive amination and cyclization.
-
Precursor Synthesis: A suitable keto-amine precursor is synthesized through a multi-step sequence, which can vary but typically involves at least 3-4 steps with purification at each stage.
-
Reductive Amination/Cyclization:
-
The keto-amine precursor is dissolved in a suitable solvent (e.g., methanol).
-
A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
The reaction is quenched, and the product is worked up and purified by column chromatography to yield the piperidine ring structure.
-
Further synthetic steps are often required to arrive at the final functionalized piperidine.
-
Novel Method 1: One-Pot Five-Component Synthesis of Highly Functionalized Piperidines
This protocol describes a one-pot synthesis of highly functionalized piperidines from a β-keto ester, an aromatic aldehyde, and an amine.
-
Reaction Setup:
-
To a solution of a β-keto ester (1 mmol) and an aromatic aldehyde (2 mmol) in ethanol (10 mL), add the amine (2 mmol).
-
Add a catalytic amount of an appropriate catalyst (e.g., Cr(NO₃)₃·9H₂O, 10 mol%).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 3 to 12 hours depending on the substrates.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture and wash the solid with cold ethanol to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure, highly functionalized piperidine.[1]
-
Novel Method 2: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines
This protocol outlines the general procedure for the selective hydrogenation of substituted pyridines.
-
Catalyst Preparation:
-
In a glovebox, a vial is charged with the Iridium precatalyst (e.g., [Ir(cod)Cl]₂, 0.5-1.0 mol%), a suitable ligand, and a solvent such as dichloromethane. The mixture is stirred to form the active catalyst.
-
-
Reaction Setup:
-
In a separate vial, the substituted pyridine substrate (1.0 mmol) is dissolved in a solvent (e.g., dichloromethane).
-
The prepared catalyst solution is added to the substrate solution.
-
-
Hydrogenation:
-
The reaction vial is placed in an autoclave, which is then purged with hydrogen gas and pressurized to the desired pressure (typically 50-60 bar).
-
The reaction is stirred at a controlled temperature (e.g., 40-60 °C) for a set period (e.g., 16 hours).
-
-
Work-up and Purification:
Mandatory Visualizations
The following diagrams illustrate the logical workflows and key stages of each synthesis method.
References
Safety Operating Guide
Prudent Disposal of 1-(Piperidin-2-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-(Piperidin-2-yl)ethanone based on general principles of laboratory safety and information available for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
The proper handling and disposal of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. For this compound, a compound used in organic synthesis, a careful and informed approach to its disposal is essential.[1] This guide provides a procedural framework to ensure the safe management of this chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Based on information for this compound and its analogs, it should be considered a flammable liquid.[1] Therefore, it is crucial to keep it away from heat, sparks, open flames, and other ignition sources.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Consult Institutional EHS: Before proceeding, the first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations and available disposal facilities.
-
Waste Characterization: Accurately identify and label the waste. The label should clearly state "Hazardous Waste" and "this compound," along with any known contaminants or solvents present in the waste stream.
-
Container Selection: Use a compatible and properly sealed container for waste accumulation. The original container may be suitable if it is in good condition. Do not use metal containers if the waste is corrosive, and ensure the container is designed for liquid waste.[2]
-
Segregation of Waste: Store the this compound waste separately from incompatible materials.[2] Oxidizing agents are one example of a material that should be kept separate.[3]
-
Waste Accumulation: Accumulate the waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[2] Ensure the container is tightly capped at all times, except when adding waste.[2]
-
Arrange for Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management provider to arrange for pickup. Complete any required hazardous waste pickup forms, providing an accurate description of the waste and its composition.[2]
Hazard Profile of Analogous Compounds
The following table summarizes the hazards of compounds structurally similar to this compound, providing a basis for a cautious approach to its handling and disposal.
| Hazard Classification | Piperidine | 1-(Prop-2-yn-1-yl)piperidin-2-one (presumed)[4] |
| Physical Hazards | Highly flammable liquid and vapor | Flammable |
| Health Hazards | Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage | Likely to cause severe skin burns and eye damage, May cause respiratory irritation |
| Environmental Hazards | Harmful to aquatic life | Not specified |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(Piperidin-2-yl)ethanone
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for researchers, scientists, and drug development professionals handling 1-(Piperidin-2-yl)ethanone.
Hazard Identification
Based on analogous compounds, this compound should be treated as a potentially hazardous substance. Similar chemicals, such as 2-Hydroxy-1-(piperidin-1-yl)ethanone, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Piperidine itself is highly flammable, toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[2] Therefore, a conservative approach to handling is required.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure. Engineering controls, such as working in a chemical fume hood, should be the primary line of defense.[1][2]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles must be worn at all times to protect from splashes. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.[1][3] |
| Hand Protection | Ketone-Resistant Gloves (e.g., Butyl, Viton) | Standard nitrile gloves may offer insufficient protection against ketones.[4][5] It is crucial to use gloves specifically rated for ketone resistance. Always inspect gloves for integrity before use and replace them immediately if contact with the chemical occurs.[3][6] |
| Body Protection | Flame-Retardant Laboratory Coat | A fully buttoned, flame-retardant lab coat should be worn to protect skin and personal clothing.[2][3] |
| Respiratory Protection | NIOSH-Approved Respirator | Use only in a well-ventilated area, preferably a chemical fume hood.[1][7] If engineering controls are insufficient or during a spill, a NIOSH-approved respirator is necessary.[7][8] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills.[3] |
Operational Plan: Handling Protocol
Adherence to a strict handling protocol is essential for safety.
3.1. Preparation:
-
Review Safety Information: Before beginning work, review this guide and any available safety information for similar compounds.
-
Work Area Setup: Ensure work is conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[1][7]
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.[1]
3.2. Handling:
-
Weighing and Transfer: Handle the compound carefully to avoid dust or aerosol formation.[9] Use non-sparking tools if the substance is flammable.[2]
-
Solution Preparation: When dissolving, add the compound slowly to the solvent. Keep containers tightly closed when not in use.[1]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area.[2][10] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
3.3. Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances and ignition sources.[1][2]
Disposal Plan
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[11]
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated, compatible, and clearly labeled hazardous waste container.[1][11] The container must be kept closed except when adding waste.[11]
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.[11]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour chemical waste down the drain.[1]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. hsa.ie [hsa.ie]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Polyco Ketochem® 33cm Lightweight Ketone Resistant Glove - PPE - Personal Protection Equipment - Hand Protection - KETO-BDL-20005638 [pps-ppe.com]
- 7. biosynth.com [biosynth.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Page loading... [guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
